Technical Documentation Center

3,5-Dibromo-dihydro-pyran-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dibromo-dihydro-pyran-2,6-dione
  • CAS: 121049-89-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of Brominated Pyran-2-ones

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Navigating the Nomenclature of Brominated Pyran Diones In the realm of heterocyclic chemistry, pre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Nomenclature of Brominated Pyran Diones

In the realm of heterocyclic chemistry, precise nomenclature is paramount. The compound of interest, "3,5-Dibromo-dihydro-pyran-2,6-dione," presents a unique case. Extensive database searches reveal a scarcity of information on this specific saturated structure. This suggests that the compound may be highly unstable, synthetically challenging, or more commonly known by a different name. However, a closely related and well-documented analogue, 3,5-dibromo-2H-pyran-2-one , is a stable, crystalline solid with a rich and varied chemistry.

This technical guide will therefore focus primarily on the chemical properties of 3,5-dibromo-2H-pyran-2-one , as it is the most likely compound of interest for researchers in this field. A theoretical discussion on the hypothetical saturated analogue, 3,5-Dibromo-dihydro-pyran-2,6-dione (a dibrominated derivative of glutaric anhydride), will also be presented to provide a comprehensive understanding of this chemical space.

Part 1: The Chemistry of 3,5-Dibromo-2H-pyran-2-one

Molecular Structure and Physicochemical Properties

3,5-Dibromo-2H-pyran-2-one is an unsaturated lactone featuring two bromine atoms attached to the pyran ring. This substitution pattern significantly influences the molecule's reactivity and electronic properties.

synthesis coumalic_acid Coumalic Acid product 3,5-Dibromo-2H-pyran-2-one coumalic_acid->product Bromination nbs N-Bromosuccinimide (NBS) Tetrabutylammonium bromide Chloroform, 50°C

Caption: Synthesis of 3,5-Dibromo-2H-pyran-2-one from Coumalic Acid.

Experimental Protocol: Synthesis of 3,5-Dibromo-2H-pyran-2-one [1]

  • Reaction Setup: In a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol), tetrabutylammonium bromide (571 mg, 1.77 mmol), and chloroform (50 mL).

  • Addition of Starting Material: To the stirring solution, add coumalic acid (5.00 g, 35.7 mmol).

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 50 °C for 12 hours.

  • Workup: After cooling to room temperature, add hexane (100 mL). Filter the resulting mixture through a short plug of silica gel, eluting with a 1:1 mixture of dichloromethane-hexane to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by flash silica-gel column chromatography, eluting with a hexane-dichloromethane (3:2) mixture.

  • Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield 3,5-dibromo-2-pyrone as a pale yellow solid.

Trustworthiness Note: This protocol is adapted from a well-established procedure in Organic Syntheses, a publication known for its rigorously vetted and reproducible experimental methods.

Reactivity

3,5-Dibromo-2H-pyran-2-one is a versatile building block in organic synthesis, primarily due to its reactivity as a diene in cycloaddition reactions and the ability of its bromine atoms to participate in coupling reactions.

1.4.1. Diels-Alder Reactions

The pyrone ring in 3,5-dibromo-2H-pyran-2-one can act as a potent diene in Diels-Alder reactions with both electron-poor and electron-rich dienophiles. [1]This reactivity allows for the construction of complex bicyclic lactones, which can be further elaborated into a variety of carbocyclic and heterocyclic systems. The reaction can proceed via either a normal or an inverse-electron-demand pathway, depending on the nature of the dienophile.

diels_alder pyrone 3,5-Dibromo-2H-pyran-2-one cycloadduct Bicyclic Lactone (Cycloadduct) pyrone->cycloadduct dienophile Dienophile dienophile->cycloadduct

Caption: Generalized Diels-Alder reaction of 3,5-Dibromo-2H-pyran-2-one.

1.4.2. Palladium-Catalyzed Coupling Reactions

The carbon-bromine bonds in 3,5-dibromo-2H-pyran-2-one are susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. [2]This allows for the selective functionalization of the pyrone ring, introducing new carbon-carbon bonds. For instance, the reaction with various alkynes can lead to the formation of 3-alkynyl-5-bromo-2-pyrones with good yields and regioselectivity. [2] Expert Insight: The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, further enhancing the synthetic utility of this molecule.

Part 2: The Hypothetical 3,5-Dibromo-dihydro-pyran-2,6-dione

While no direct experimental data exists for 3,5-Dibromo-dihydro-pyran-2,6-dione, we can infer its potential chemical properties based on its parent structure, dihydro-2H-pyran-2,6(3H)-dione, more commonly known as glutaric anhydride. [3]

Parent Structure: Glutaric Anhydride

Glutaric anhydride is a cyclic dicarboxylic anhydride. [3]It is a white solid that is used as an intermediate in the production of pharmaceuticals, corrosion inhibitors, and polymers. [3]The ring is a saturated six-membered heterocycle containing an oxygen atom and two carbonyl groups.

Predicted Properties and Reactivity of 3,5-Dibromo-dihydro-pyran-2,6-dione

The introduction of two bromine atoms at the 3 and 5 positions of the glutaric anhydride ring would significantly impact its properties and reactivity.

  • Electrophilicity: The electron-withdrawing nature of the bromine atoms would increase the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.

  • Acidity of α-Protons: The protons at the 4-position, situated between the two bromine atoms, would likely be highly acidic due to the inductive effects of the neighboring halogens and carbonyl groups. This could make the molecule prone to elimination reactions under basic conditions.

  • Stability: The presence of two bromine atoms on a saturated six-membered ring could lead to significant steric strain and potential instability. The molecule might be prone to decomposition, possibly through dehydrobromination.

Potential Synthetic Challenges

The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione would likely be challenging. Direct bromination of glutaric anhydride would need to be carefully controlled to achieve the desired dibromination at the 3 and 5 positions without side reactions. The use of specific brominating agents and reaction conditions would be crucial. [4]

Conclusion

While the requested "3,5-Dibromo-dihydro-pyran-2,6-dione" remains a hypothetical molecule, its unsaturated counterpart, 3,5-dibromo-2H-pyran-2-one , is a well-characterized and synthetically useful compound. Its rich reactivity in cycloaddition and cross-coupling reactions makes it a valuable tool for the synthesis of complex molecular architectures. For researchers and drug development professionals, understanding the chemical properties of 3,5-dibromo-2H-pyran-2-one opens up avenues for the design and synthesis of novel bioactive molecules. Further investigation into the synthesis and stability of the saturated analogue could also yield interesting and potentially novel chemistry.

References

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • Kotrétsou, S. I. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Organic Preparations and Procedures International, 32(2), 161-167. [Link]

  • PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BROMOGLUTARIMIDE. Organic Syntheses, Coll. Vol. 4, p.112 (1963); Vol. 35, p.24 (1955). [Link]

  • Oakwood Chemical. (n.d.). Glutaric Anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-dibromo-2-pyrone. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

Sources

Exploratory

physical properties of 3,5-Dibromo-dihydro-pyran-2,6-dione

An In-Depth Technical Guide to 3,5-Dibromo-dihydro-pyran-2,6-dione: Properties, Synthesis, and Applications in Medicinal Chemistry Executive Summary 3,5-Dibromo-dihydro-pyran-2,6-dione, classically referred to in literat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dibromo-dihydro-pyran-2,6-dione: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3,5-Dibromo-dihydro-pyran-2,6-dione, classically referred to in literature as α,α′ -dibromoglutaric anhydride or 2,4-dibromoglutaric anhydride, is a highly reactive, bifunctional cyclic anhydride. Operating as a critical electrophilic linchpin, this molecule is predominantly utilized in the synthesis of conformationally restricted nitrogen-containing heterocycles. This whitepaper deconstructs the physical properties, mechanistic causality of its synthesis, and its field-proven application in generating azetidine-based neuropharmacological agents[1].

Chemical Identity and Core Physical Properties

The utility of 3,5-dibromo-dihydro-pyran-2,6-dione stems directly from its unique structural geometry and electronic distribution. Below is a consolidated profile of its quantitative properties.

PropertyValue
IUPAC Name 3,5-Dibromo-dihydro-pyran-2,6-dione
Common Synonyms 2,4-Dibromoglutaric anhydride; α,α′ -dibromoglutaric anhydride
CAS Registry Number 121049-89-6[2]
Molecular Formula C 5​ H 4​ Br 2​ O 3​ [2]
Molecular Weight 271.89 g/mol [2]
Topological Polar Surface Area (TPSA) 43.37 Å 2 (Standard for cyclic anhydrides)
Physical State Solid (Crystalline powder)
The Causality of Reactivity

The chemical behavior of 3,5-dibromo-dihydro-pyran-2,6-dione is dictated by the strong inductive electron-withdrawing (-I) effect of the two heavy bromine atoms positioned at the α and α′ carbons relative to the anhydride oxygen. This electronic descreening significantly increases the partial positive charge on the carbonyl carbons, rendering the anhydride ring exceptionally susceptible to nucleophilic attack by amines and alcohols compared to unhalogenated analogs[3]. Furthermore, the steric bulk of the bromine atoms restricts the conformational flexibility of the pyran ring, which is a critical factor in determining the stereochemical outcome (cis/trans ratios) during subsequent cyclization reactions[1].

Synthesis Protocol: The Pathway to 3,5-Dibromo-dihydro-pyran-2,6-dione

The generation of this anhydride relies on a precise two-step sequence: regioselective bromination followed by controlled dehydration.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination
  • Methodology: Glutaric anhydride is reacted with elemental bromine in the presence of a catalytic amount of phosphorus trichloride (PCl 3​ ) under reflux conditions to yield 2,4-dibromoglutaric acid[3].

  • Mechanistic Causality: PCl 3​ converts a small portion of the starting material to the corresponding acyl chloride, which undergoes enolization exponentially faster than the free acid. The enol intermediate attacks the Br 2​ molecule, ensuring regioselective bromination occurs exclusively at the α -carbons.

Step 2: Dehydration and Ring Closure
  • Methodology: 10.0 g (34.5 mmol) of 2,4-dibromoglutaric acid is suspended in 4.9 mL (69 mmol) of acetyl chloride. The mixture is refluxed for exactly 2 hours. Following reflux, the volatiles are removed under reduced pressure (10 torr) to yield the target anhydride[3].

  • Self-Validating Causality: Acetyl chloride is specifically selected over harsher dehydrating agents (like P 2​ O 5​ ) because it acts as both the solvent and the mild dehydrating agent. It scavenges the liberated water to form acetic acid and HCl gas. The evolution of HCl gas serves as a visual, self-validating indicator of reaction progress; once gas evolution ceases, the cyclization is complete without degrading the sensitive C-Br bonds.

Synthesis A Glutaric Anhydride B Bromination (Br2, PCl3) A->B C 2,4-Dibromoglutaric Acid B->C a-Bromination D Dehydration (Acetyl Chloride) C->D E 3,5-Dibromo-dihydro- pyran-2,6-dione D->E Ring Closure (-H2O)

Fig 1: Step-by-step synthesis workflow of 3,5-Dibromo-dihydro-pyran-2,6-dione from glutaric acid.

Applications in Drug Discovery: The Azetidine Pathway

Azetidines are conformationally restricted four-membered nitrogen heterocycles highly prized in neuropharmacology, particularly for the development of vesicular monoamine transporter (VMAT) inhibitors and dopamine uptake modulators[1]. The synthesis of these rings relies heavily on Baldwin's adaptation of Cromwell's synthesis, utilizing 3,5-dibromo-dihydro-pyran-2,6-dione as the foundational building block[1].

Step 1: Ring-Opening Esterification
  • Methodology: 2.18 g (8 mmol) of 3,5-dibromo-dihydro-pyran-2,6-dione is stirred with 2.1 mL (20 mmol) of benzyl alcohol in 2 mL of benzene for 1.5 hours at room temperature. Subsequently, 76 mg (0.4 mmol) of p-toluenesulfonic acid monohydrate and 8 mL of benzene are added. The solution is refluxed under a Dean-Stark trap for 2 hours[4].

  • Mechanistic Causality: The initial room-temperature step allows the alcohol to nucleophilically open the highly reactive anhydride ring, forming a monoester-monoacid. The subsequent addition of the acid catalyst and refluxing under a Dean-Stark trap drives the second esterification to completion by physically removing the water byproduct, preventing equilibrium reversal and yielding dibenzyl 2,4-dibromoglutarate[4].

Step 2: Double Nucleophilic Cyclization
  • Methodology: The resulting dibenzyl 2,4-dibromoglutarate is dissolved in anhydrous N,N-dimethylformamide (DMF) to create a 0.12 M solution. Three molar equivalents of benzylamine are added, and the mixture is stirred at 80°C for 2 hours[3].

  • Self-Validating Causality: DMF, a polar aprotic solvent, is critical here as it solvates the nucleophile (benzylamine) without hydrogen-bonding to it, thereby maximizing its nucleophilicity. The 80°C temperature provides the activation energy required to overcome the steric hindrance of the 4-exo-tet cyclization[5]. The use of 3 equivalents of benzylamine is a self-validating stoichiometric choice: one equivalent acts as the nucleophile for the double S N​ 2 displacement, while the other two equivalents act as acid scavengers to neutralize the liberated HBr, preventing the protonation and subsequent deactivation of the nucleophile[1].

Azetidine A 3,5-Dibromo-dihydro- pyran-2,6-dione B Esterification (Benzyl Alcohol, TsOH) A->B C Dibenzyl 2,4- dibromoglutarate B->C Dean-Stark Water Removal D Cyclization (Benzylamine, DMF, 80°C) C->D E N-Benzylazetidine- 2,4-dicarboxylate D->E Double SN2 Displacement F Deprotection (H2, Pd(OH)2/C) E->F G Target Azetidine Core F->G Hydrogenolysis

Fig 2: Cyclization pathway converting the anhydride intermediate into a bioactive azetidine core.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of 3,5-dibromo-dihydro-pyran-2,6-dione, strict environmental controls must be observed:

  • Hydrolytic Degradation: As an anhydride, the compound is highly sensitive to atmospheric moisture. Exposure to ambient humidity will rapidly hydrolyze the pyran ring back into 2,4-dibromoglutaric acid.

  • Photolytic Degradation: The carbon-bromine (C-Br) bonds are susceptible to homolytic cleavage under prolonged exposure to ultraviolet (UV) light.

  • Storage Protocol: The compound must be stored in tightly sealed, amber-colored vials backfilled with an inert gas (Argon or Nitrogen). It should be kept desiccated at temperatures between 2°C and 8°C.

References

  • European Patent Office. "EP0299513A1 - Azetidine derivatives, compositions and their use.
  • Horton, W. et al. "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." PMC - National Institutes of Health,[Link]

  • PrepChem. "Synthesis of dibenzyl 2,4-dibromoglutarate." PrepChem Database,[Link]

Sources

Foundational

Molecular Weight and Analytical Characterization of 3,5-Dibromo-dihydro-pyran-2,6-dione: A Technical Guide

Executive Summary 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6)[1], widely known in synthetic literature as α,α′ -dibromoglutaric anhydride, is a highly reactive bifunctional electrophile utilized in advanced or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6)[1], widely known in synthetic literature as α,α′ -dibromoglutaric anhydride, is a highly reactive bifunctional electrophile utilized in advanced organic synthesis and medicinal chemistry. Characterized by its six-membered cyclic anhydride core and two alpha-bromine substituents, this molecule serves as a critical intermediate for synthesizing complex azetidine derivatives[2] and conformationally restricted heterocycles. This whitepaper provides an authoritative breakdown of its molecular weight, isotopic mass distribution, and the analytical methodologies required for its rigorous characterization.

Molecular Architecture & Theoretical Mass Elucidation

The molecular architecture of 3,5-dibromo-dihydro-pyran-2,6-dione consists of a tetrahydropyran-2,6-dione ring system where the hydrogen atoms at the C3 and C5 positions (adjacent to the carbonyl groups) have been substituted with bromine atoms.

The standard average molecular weight is calculated based on the natural isotopic abundance of its constituent elements. The presence of two heavy halogen atoms significantly shifts the mass distribution, making bromine the dominant contributor to the molecule's overall mass.

Table 1: Atomic Composition and Average Mass Contribution

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
CarbonC512.01160.05522.09%
HydrogenH41.0084.0321.48%
BromineBr279.904159.80858.78%
OxygenO315.99947.99717.65%
Total C5H4Br2O3 14 - 271.892 100.00%

The calculated average molecular weight of 271.89 g/mol aligns with established chemical registry data[3].

High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures

When analyzing halogenated compounds via Mass Spectrometry (MS), the average molecular weight is less informative than the exact monoisotopic mass. Bromine exists naturally as two stable isotopes: 79Br (~50.69%) and 81Br (~49.31%).

Because 3,5-dibromo-dihydro-pyran-2,6-dione contains two bromine atoms, its mass spectrum exhibits a distinct 1:2:1 isotopic cluster . This specific M , M+2 , and M+4 pattern acts as an intrinsic fingerprint for dibrominated species.

Table 2: Exact Mass and Isotopic Distribution

Isotopic SpeciesCompositionExact Mass (Da)Relative Abundance (%)
M C5​H4​(79Br)2​O3​ 269.8527~ 51.4%
M+2 C5​H4​(79Br)(81Br)O3​ 271.8507100.0% (Base Peak)
M+4 C5​H4​(81Br)2​O3​ 273.8486~ 48.6%
Analytical Causality: Why GC-MS (EI) over ESI-MS?

Electrospray Ionization (ESI) is often unsuitable for intact cyclic anhydrides. In the presence of protic solvents (like methanol or water) commonly used in ESI, the anhydride ring undergoes rapid nucleophilic attack and hydrolysis, reverting to 2,4-dibromoglutaric acid. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) under strictly anhydrous conditions is the authoritative standard for characterizing the intact molecular ion.

GCMS_Workflow N1 1. Blank Validation (Anhydrous DCM) N2 2. Sample Prep (Internal Std Addition) N1->N2 N3 3. GC Separation (Moisture-Free Column) N2->N3 N4 4. EI Ionization (70 eV) N3->N4 N5 5. Mass Analysis (Isotopic Patterning) N4->N5

GC-MS workflow for the moisture-sensitive analysis of halogenated anhydrides.

Protocol 1: GC-MS Characterization Workflow
  • System Blank Validation: Inject 1 μ L of anhydrous dichloromethane (DCM) into the GC-MS system.

    • Self-Validation: Confirm the baseline is entirely free of the m/z 289.9 peak (the hydrolyzed diacid mass). This ensures the injection port and column are strictly moisture-free.

  • Sample Preparation: Dissolve 1 mg of the synthesized anhydride in 1 mL of anhydrous DCM containing 10 μ g/mL of decafluorobiphenyl as an internal standard.

    • Causality: Anhydrous DCM is critical; protic solvents will rapidly open the anhydride ring, skewing the mass data and invalidating the structural assay.

  • Injection & Separation: Inject 1 μ L of the sample in split mode (1:50) with the inlet temperature set to 250 °C.

  • Ionization & Acquisition: Utilize Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 50 to 400.

  • Data Analysis: Extract the ion chromatogram for the molecular ion cluster. Verify the presence of the 269.8, 271.8, and 273.8 peaks in the expected 51:100:49 ratio.

Synthesis & Sample Preparation Protocol

The synthesis of 3,5-dibromo-dihydro-pyran-2,6-dione relies on the dehydration of 2,4-dibromoglutaric acid[4], a reaction historically optimized for the generation of conformationally locked intermediates[2].

Synthesis_Pathway S1 Glutaric Acid (C5H8O4) S2 Bromination (PCl3 / Br2) S1->S2 S3 2,4-Dibromoglutaric Acid (Intermediate) S2->S3 S4 Dehydration (Acetyl Chloride) S3->S4 S5 3,5-Dibromo-dihydro- pyran-2,6-dione S4->S5

Two-step synthetic pathway from glutaric acid to 3,5-dibromo-dihydro-pyran-2,6-dione.

Protocol 2: Chemical Synthesis and Dehydration
  • Pre-reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 10.0 mmol of [2] in 15 mL of anhydrous DCM.

  • Reagent Addition: Slowly add 25.0 mmol of acetyl chloride dropwise at 0 °C.

    • Causality: Acetyl chloride is selected over standard thermal dehydration because its byproducts (acetic acid and HCl) are highly volatile. This drives the equilibrium forward and prevents the reversible ring-opening of the newly formed anhydride.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 40 °C) for 4 hours.

  • Solvent Evaporation: Remove the solvent and volatile byproducts under reduced pressure.

    • Self-Validation: Perform a rapid FT-IR scan on the crude residue. The complete absence of the broad O-H stretch (3300–2500 cm −1 ) and the appearance of dual anhydride C=O stretches (~1810 and 1760 cm −1 ) confirms total conversion.

  • Purification: Recrystallize the crude residue from anhydrous ether/hexane to yield pure 3,5-dibromo-dihydro-pyran-2,6-dione.

References

  • Safety Data Sheet - AA Blocks (C5H4Br2O3 Molecular Weight), AA Blocks,[Link]

  • EP0299513A1 - Azetidine derivatives, compositions and their use, Google P
  • Perkin, W. H., & Robinson, E., Studies on the Configuration of α,α′ -Dibromo-dibasic Acids, Royal Society of Chemistry,[Link]

Sources

Exploratory

The Definitive Guide to 3,5-Dibromo-dihydro-pyran-2,6-dione: IUPAC Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6) is a highly reactive cyclic anhydride that serves as a critical electrophilic scaffold in the synthesis of complex nitrogenous heterocycles[1]. Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6) is a highly reactive cyclic anhydride that serves as a critical electrophilic scaffold in the synthesis of complex nitrogenous heterocycles[1]. Recognized in older chemical literature as α,α'-dibromoglutaric anhydride, this compound is instrumental in constructing four-membered azetidine rings. These constrained rings are pivotal in the development of modern neuroactive therapeutics, particularly vesicular monoamine transporter 2 (VMAT2) inhibitors[2]. This whitepaper deconstructs the compound's nomenclature, details its physicochemical properties, and provides a self-validating synthetic protocol for its preparation and application.

Nomenclature and Structural Elucidation

The systematic IUPAC naming of cyclic anhydrides requires a precise understanding of the parent ring system. The base structure of this compound is glutaric anhydride, a six-membered oxygen-containing heterocycle.

  • Parent Ring Naming: According to strict IUPAC nomenclature, the fully saturated six-membered ring containing one oxygen atom is termed "oxane". The presence of two ketone groups at the 2 and 6 positions designates the parent structure as oxane-2,6-dione [3].

  • Alternative Naming (Hantzsch-Widman): Using retained traditional nomenclature, the fully unsaturated ring is a pyran. The saturated equivalent is dihydro-2H-pyran. Thus, glutaric anhydride is also correctly termed dihydro-2H-pyran-2,6(3H)-dione [4].

  • Substituent Placement: The addition of two bromine atoms at the alpha carbons (relative to the carbonyl groups) corresponds to positions 3 and 5 on the oxane ring.

Therefore, the definitive IUPAC names for this compound are:

  • 3,5-dibromooxane-2,6-dione (Preferred IUPAC Name - PIN)

  • 3,5-dibromodihydro-2H-pyran-2,6(3H)-dione

Physicochemical Properties

Understanding the physical parameters of 3,5-dibromooxane-2,6-dione is critical for handling and reaction optimization. The structural integration of two heavy bromine atoms significantly alters its properties compared to the unhalogenated parent glutaric anhydride[3].

PropertyValue / Description
IUPAC Name 3,5-dibromooxane-2,6-dione
Common Synonyms α,α'-dibromoglutaric anhydride; 3,5-Dibromo-dihydro-pyran-2,6-dione
CAS Registry Number 121049-89-6[1]
Molecular Formula C5H4Br2O3
Molecular Weight 271.89 g/mol
Appearance Crystalline solid (typically off-white to pale yellow)
Reactivity Profile Highly moisture-sensitive; hydrolyzes rapidly to 2,4-dibromopentanedioic acid

Synthetic Methodology & Protocol

The synthesis of 3,5-dibromooxane-2,6-dione relies on a Hell-Volhard-Zelinsky-type bromination of glutaric anhydride, followed by a controlled dehydration/cyclization step. This self-validating protocol ensures the preservation of the anhydride moiety while achieving precise alpha-bromination.

Step-by-Step Protocol: Synthesis of 3,5-dibromooxane-2,6-dione

Phase 1: Bromination of Glutaric Anhydride

  • Setup: Equip a well-ventilated fume hood, as toxic fumes (Br₂, HBr, and CO) will evolve during the reaction[5].

  • Initiation: Charge a round-bottom flask with glutaric anhydride and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). Causality: The phosphorus catalyst converts the anhydride into the corresponding acyl bromide, which undergoes enolization and subsequent alpha-bromination at a significantly faster rate than the free acid.

  • Reaction: Heat the mixture to 80°C and add elemental bromine (Br₂) dropwise over 2 hours.

  • Quenching: Quench the reaction carefully with water to hydrolyze the intermediate acyl bromides, yielding 2,4-dibromopentanedioic acid (α,α'-dibromoglutaric acid)[6].

Phase 2: Dehydration and Cyclization

  • Preparation: Isolate and thoroughly dry the intermediate 2,4-dibromopentanedioic acid to prevent side reactions.

  • Solvation: Suspend the diacid in a non-polar solvent such as benzene or dichloromethane.

  • Cyclization: Add a slight molar excess of acetyl chloride or oxalyl chloride[5]. Causality: Acetyl chloride acts as a potent dehydrating agent, driving the equilibrium toward the cyclic anhydride by forming volatile acetic acid and HCl as byproducts.

  • Validation: Reflux the mixture for 4-6 hours. The cessation of gas evolution acts as a self-validating visual indicator that the cyclization is complete.

  • Purification: Remove volatiles in vacuo to yield crude 3,5-dibromooxane-2,6-dione. Purify via recrystallization from an anhydrous ether/hexane mixture.

SynthesisWorkflow Start Glutaric Anhydride (oxane-2,6-dione) Bromination Bromination (Br2, P-catalyst) Start->Bromination Intermediate 2,4-Dibromopentanedioic Acid Bromination->Intermediate Hydrolysis Dehydration Dehydration (Acetyl Chloride) Intermediate->Dehydration Product 3,5-Dibromooxane-2,6-dione Dehydration->Product Cyclization

Figure 1: Step-by-step synthetic workflow for the preparation of 3,5-dibromooxane-2,6-dione.

Applications in Drug Development: Azetidine Scaffold Construction

The primary utility of 3,5-dibromooxane-2,6-dione in medicinal chemistry is its role as a precursor for 1,4-disubstituted azetidines. Azetidines are highly sought-after four-membered nitrogen heterocycles that offer unique conformational rigidity, improving the pharmacokinetic profiles and metabolic stability of drug candidates.

For instance, in the development of novel inhibitors for the vesicular monoamine transporter 2 (VMAT2)—which are critical targets for treating psychostimulant abuse and neurological disorders—the azetidine ring serves as a bioisostere for larger, more flexible pyrrolidine or piperidine rings[2].

Mechanistic Pathway to Azetidines:
  • Ring Opening & Esterification: 3,5-dibromooxane-2,6-dione is reacted with an alcohol (e.g., benzyl alcohol) in the presence of oxalyl chloride and DMF to form an open-chain dibromo-diester intermediate[2].

  • Double Nucleophilic Substitution: The diester is treated with a primary amine (e.g., benzylamine) at elevated temperatures (80°C). The primary amine acts as a nucleophile, displacing both alpha-bromine atoms in a sequential intramolecular cyclization, ultimately yielding the functionalized azetidine ring[2].

AzetidinePathway Anhydride 3,5-Dibromooxane-2,6-dione Esterification Ring Opening (Benzyl Alcohol, Oxalyl Chloride) Anhydride->Esterification Diester Dibromo-diester Intermediate Esterification->Diester Amination Nucleophilic Substitution (Benzylamine, 80°C) Diester->Amination Azetidine 1,4-Disubstituted Azetidine (VMAT2 Inhibitor Scaffold) Amination->Azetidine Intramolecular Cyclization

Figure 2: Mechanistic pathway from 3,5-dibromooxane-2,6-dione to azetidine therapeutic scaffolds.

Sources

Foundational

solubility and storage conditions for 3,5-Dibromo-dihydro-pyran-2,6-dione

An In-depth Technical Guide to the Solubility and Storage of 3,5-Dibromo-dihydro-pyran-2,6-dione Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Storage of 3,5-Dibromo-dihydro-pyran-2,6-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and optimal storage conditions for 3,5-Dibromo-dihydro-pyran-2,6-dione. As a specialized chemical intermediate, understanding its physical and chemical properties is paramount for its effective use in research and development, particularly in the synthesis of novel chemical entities. This document synthesizes information from established chemical principles and data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a reliable framework for handling this reactive molecule. A detailed, self-validating experimental protocol for solubility determination is also presented to empower researchers to generate precise data for their specific applications.

Introduction: Unveiling the Profile of a Reactive Intermediate

3,5-Dibromo-dihydro-pyran-2,6-dione is a halogenated cyclic anhydride. Its structure, featuring a dihydropyran ring, two bromine atoms, and an anhydride functional group, suggests a high degree of reactivity and a nuanced solubility profile. The presence of these functionalities indicates its potential as a precursor in the synthesis of complex heterocyclic systems and other targeted molecules in medicinal chemistry and materials science.

It is important to note that specific experimental data for 3,5-Dibromo-dihydro-pyran-2,6-dione is not extensively available in public literature. Therefore, this guide is built upon a foundation of established chemical principles and data from structurally related compounds, such as dihydropyrans and cyclic anhydrides. The insights provided herein are intended to serve as a robust starting point for researchers, with the included experimental protocols offering a clear path to generating precise data for specific laboratory contexts.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 3,5-Dibromo-dihydro-pyran-2,6-dione is essential for its effective application. The following table summarizes its key computed properties.

PropertyValue
Molecular Formula C₅H₄Br₂O₃
Molecular Weight 287.89 g/mol
IUPAC Name 3,5-dibromooxane-2,6-dione
Canonical SMILES C1(C(C(=O)OC1=O)Br)Br
Structure (A visual representation would be placed here)
Appearance (Predicted) White to off-white solid

Solubility Profile: A Dichotomy of Polarity

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] 3,5-Dibromo-dihydro-pyran-2,6-dione possesses both polar and non-polar characteristics, which results in a varied solubility profile across different solvent classes.

The cyclic anhydride group contains polar carbonyl functionalities, which can engage in dipole-dipole interactions. The bromine atoms also contribute to the molecule's polarity. However, the overall molecule has significant non-polar character due to the hydrocarbon backbone.

Table 1: Predicted Solubility of 3,5-Dibromo-dihydro-pyran-2,6-dione in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneSolubleThe polar aprotic nature of acetone can effectively solvate the polar anhydride group.
AcetonitrileSolubleSimilar to acetone, acetonitrile's polarity is suitable for dissolving the compound.
Tetrahydrofuran (THF)SolubleTHF is a good solvent for many organic compounds and should solubilize the target molecule.
Dichloromethane (DCM)SolubleThe polarity of DCM is well-suited to dissolve a broad range of organic compounds, including this one.
ChloroformSolubleSimilar to DCM, chloroform is a versatile solvent for moderately polar compounds.
Non-Polar TolueneSparingly SolubleThe non-polar nature of toluene will have limited interaction with the polar anhydride group.
HexanesInsolubleThe significant difference in polarity between hexanes and the compound will likely result in very poor solubility.
Polar Protic WaterInsoluble (with reaction)The compound is expected to have low solubility in water and will likely undergo hydrolysis of the anhydride ring.[2][3]
Methanol/EthanolSparingly Soluble (with reaction)While some solubility may be observed, the anhydride is susceptible to alcoholysis, leading to ring-opening.[4][5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For applications demanding precise solubility values, the shake-flask method is a reliable and well-established technique.[1] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the saturation solubility of 3,5-Dibromo-dihydro-pyran-2,6-dione in a chosen solvent at a specific temperature.

Materials:

  • 3,5-Dibromo-dihydro-pyran-2,6-dione

  • Solvent of interest (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of 3,5-Dibromo-dihydro-pyran-2,6-dione in the chosen solvent. These standards will be used to construct a calibration curve.

  • Sample Preparation: In triplicate, add a known volume of the solvent to several vials.

  • Addition of Solute: Add an excess amount of 3,5-Dibromo-dihydro-pyran-2,6-dione to each vial to create a saturated solution. The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled environment (e.g., a 25°C water bath) on an orbital shaker. Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.

  • Dilution: Accurately dilute the filtered aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or GC method. Determine the concentration of 3,5-Dibromo-dihydro-pyran-2,6-dione by comparing the analytical response to the calibration curve.

  • Data Reporting: Express the solubility in g/100 mL, mol/L, or other appropriate units at the specified temperature.

Storage and Handling: Mitigating Reactivity and Degradation

The chemical structure of 3,5-Dibromo-dihydro-pyran-2,6-dione suggests a susceptibility to degradation under certain conditions. Therefore, proper storage and handling are critical to maintain its integrity.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[2][6] Some related compounds are recommended to be stored below +30°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4][6] This is particularly important for dihydropyran compounds that can form explosive peroxides upon exposure to air and light, although the dione functionality in the target molecule may alter this reactivity.

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture.[4][6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and alcohols.[2][4][8]

Causality Behind Storage Recommendations:

  • Moisture Sensitivity: As a cyclic anhydride, the compound is prone to hydrolysis, where water can attack the carbonyl group, leading to the opening of the pyran ring to form the corresponding dicarboxylic acid.[2]

  • Light Sensitivity: Halogenated organic compounds can be sensitive to light, which can initiate radical reactions and lead to decomposition.[4][5]

  • Reactivity with Nucleophiles: The electrophilic nature of the carbonyl carbons in the anhydride group makes them susceptible to attack by nucleophiles such as alcohols (leading to ester formation) and amines.

Visualization of the Solvent Selection Workflow

The choice of solvent is a critical decision in any experimental design. The following diagram illustrates a logical workflow for selecting an appropriate solvent for an application involving 3,5-Dibromo-dihydro-pyran-2,6-dione.

Caption: A decision-making workflow for selecting a suitable solvent.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-3,5-dimethylheptane-2,6-dione. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dihydropyran (CAS 25512-65-6). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyloxane-2,6-dione. Retrieved from [Link]

  • Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione. Retrieved from [Link]

  • Semantic Scholar. (2023, April 4). The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. Retrieved from [Link]

  • PMC. (2023, April 4). The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US6037476A - Process for making cyclic imides.
  • PubMed. (n.d.). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropyran. Retrieved from [Link]

  • MDPI. (2023, January 9). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Retrieved from [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Pyran-2-One Derivatives: A Comprehensive Technical Guide

Executive Summary As medicinal chemistry increasingly looks toward privileged natural product scaffolds to solve complex therapeutic challenges, the pyran-2-one (2-pyrone) moiety has emerged as a highly versatile pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly looks toward privileged natural product scaffolds to solve complex therapeutic challenges, the pyran-2-one (2-pyrone) moiety has emerged as a highly versatile pharmacophore. Found in a myriad of bioactive natural products—ranging from the antifungal agent kojic acid to the potent anticancer alkaloid camptothecin—the pyran-2-one ring system provides a unique spatial arrangement for target binding 1[1].

This technical guide is designed for research scientists and drug development professionals. It synthesizes the structural imperatives, biological activity profiles, and detailed, self-validating experimental methodologies required to successfully synthesize and evaluate pyran-2-one derivatives.

The Structural Imperative of the 2-Pyrone Scaffold

The pyran-2-one ring is an oxygen-containing heterocycle characterized by a lactone system conjugated with diene double bonds 2[2]. From a synthetic and mechanistic standpoint, its reactivity profile is what makes it so valuable:

  • Electrophilic Sites: The carbon atoms at positions C2, C4, and C6, along with any acetyl groups, act as strong electrophilic centers 3[3].

  • Nucleophilic Sites: The C5 position serves as the primary nucleophilic center, allowing for targeted electrophilic aromatic substitution-like modifications 3[3].

This dual reactivity allows pyran-2-ones to serve as both powerful building blocks and terminal pharmacophores. However, the lactone ring's susceptibility to nucleophilic attack (especially ring-opening in basic media) dictates that all synthetic modifications must be carefully controlled.

Biological Activity Spectrum

Anticancer Efficacy

The lactone ring is a validated pharmacophore in oncology, most notably in topoisomerase I inhibitors like camptothecin 1[1]. Recent drug design efforts have hybridized the pyran-2-one scaffold with other bioactive moieties, such as caffeic acid phenethyl ester (CAPE), to yield 6-acrylic phenethyl ester-2-pyranone derivatives1[1]. These compounds exhibit profound cytotoxicity against various carcinoma cell lines by triggering apoptotic pathways.

Antimicrobial & Anti-inflammatory Properties

Beyond oncology, 4-substituted-6-methyl-2-pyrones demonstrate potent broad-spectrum antimicrobial activity against pathogens like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli4[4]. Furthermore, derivatives like 3-hydroxy-2H-pyran-2-one have been shown to inhibit cyclooxygenase-2 (COX-2), effectively blocking the prostaglandin synthesis pathway to exert anti-inflammatory effects 5[5].

Quantitative Data: Cytotoxicity Profiles

To contextualize the potency of these derivatives, the following table summarizes the in vitro cytotoxicity (IC50) of a highly active CAPE-pyranone hybrid (Compound 5o) against a panel of human tumor cell lines 1[1].

Compound DesignationTarget Cell LineTissue OriginIC50 Range (μM)
Compound 5o HeLaCervical Carcinoma0.50 – 3.45
Compound 5o MCF-7Breast Adenocarcinoma0.50 – 3.45
Compound 5o A549Lung Carcinoma0.50 – 3.45
Compound 5o C6Glioma0.50 – 3.45
Compound 5o HSC-2Oral Squamous Cell0.50 – 3.45

Mechanistic Pathways & Workflow Visualizations

To successfully develop pyran-2-one drugs, researchers must map both the chemical synthesis workflow and the biological signaling pathways targeted by the resulting compounds.

SynthesisWorkflow A Precursor Selection (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) B Structural Modification (Knoevenagel Condensation / Alkylation) A->B Synthesis C Purification & Characterization (NMR, MS, HPLC) B->C Isolation D In Vitro Biological Screening (MTT Assay / Antimicrobial MIC) C->D Validation E Mechanism of Action Studies (Target Identification / Pathway Analysis) D->E Hit to Lead

General workflow for the synthesis and biological validation of pyran-2-one derivatives.

Mechanistically, pyran-2-one derivatives exert anticancer effects by inducing DNA stress, which stabilizes the p53 tumor suppressor protein. This triggers a downstream cascade that alters the Bax/Bcl-2 ratio, ultimately activating executioner caspases 5[5].

Pathway P2O Pyran-2-one Derivative DNA DNA Damage / Stress Signal P2O->DNA Induces p53 p53 Activation DNA->p53 Activates Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Caspase Caspase-3/9 Cleavage Bax->Caspase Triggers Bcl2->Caspase Blocks Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Proposed p53-mediated apoptotic signaling pathway triggered by pyran-2-one derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents or parameters are chosen.

Synthesis: Knoevenagel Condensation of Pyran-2-one Derivatives

The functionalization of the pyran-2-one core often requires carbon-carbon bond formation. The Knoevenagel condensation is highly effective for this, but the reaction conditions must be strictly controlled to prevent the degradation of the lactone ring 1[1].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the aldehyde precursor and the active methylene pyran-2-one derivative (1:1 molar ratio) in anhydrous pyridine.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the lactone ring. Pyridine acts as an excellent organic solvent that maintains a mildly basic environment.

  • Catalyst Addition: Add a catalytic amount of piperidine .

    • Causality: Standard Knoevenagel condensations often use strong bases (e.g., NaOH, K2CO3). However, the lactone ring of pyran-2-ones is highly susceptible to alkaline hydrolysis. Piperidine provides the exact pKa required to deprotonate the active methylene without triggering ring-opening side reactions 1[1].

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting material spot on the TLC plate confirms the consumption of precursors, while the emergence of a new, UV-active spot confirms conjugated product formation.

  • Workup & Purification: Cool to room temperature, precipitate the product using ice-cold water, and recrystallize from ethanol. Validate the intact lactone ring via 1H-NMR (looking for characteristic olefinic protons of the pyranone ring).

Biological Screening: In Vitro Cytotoxicity (MTT Assay)

To evaluate the anticancer activity of synthesized pyran-2-one derivatives, the MTT assay is the gold standard 5[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5×103 cells/well in 100 μL of complete media. Incubate for 24 hours at 37 °C, 5% CO2.

    • Causality: Allowing 24 hours ensures cells adhere to the plate and enter the log-phase of growth, making them metabolically active and susceptible to antiproliferative agents.

  • Compound Treatment: Treat cells with serial dilutions of the pyran-2-one derivative (e.g., 0.1 μM to 100 μM). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Doxorubicin).

    • Self-Validation: The vehicle control ensures that any observed cytotoxicity is due to the compound itself, not the solvent. The positive control validates that the specific cell batch is responsive to known apoptotic triggers.

  • MTT Addition: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead cells lose this enzymatic activity, directly linking colorimetric change to cell viability.

  • Solubilization & Readout: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

    • Causality: Formazan has an absorption maximum at 570 nm. Subtracting the 650 nm background corrects for cellular debris scattering, ensuring high-fidelity data for calculating the IC50.

References

  • BenchChem:Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry - Benchchem: Signaling P
  • ResearchGate:PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • PubMed Central (PMC)
  • RSC Publishing:The value of pyrans as anticancer scaffolds in medicinal chemistry.
  • ResearchGate:2-Pyrones possessing antimicrobial and cytotoxic activities.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3,5-Dibromo-2-pyrone in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unlocking Molecular Complexity with a Versatile Diene In the landscape of synthetic organic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Molecular Complexity with a Versatile Diene

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings with exceptional control over regio- and stereochemistry.[1][2][3] This [4+2] cycloaddition is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceutical agents.[4] While the classic Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the exploration of unique and highly functionalized dienes continues to broaden the horizons of this venerable reaction. This document provides a detailed guide to the application of 3,5-Dibromo-2-pyrone, a potent and versatile diene, in Diels-Alder reactions. Contrary to what its structure might initially suggest, 3,5-Dibromo-2-pyrone serves as an electron-deficient diene that can paradoxically react with both electron-poor and electron-rich dienophiles, showcasing its ambident nature.[5][6] This unique reactivity profile makes it a valuable building block for the synthesis of densely functionalized and sterically complex bicyclic lactones, which are precursors to a wide array of molecular scaffolds.

Synthesis of 3,5-Dibromo-2-pyrone: A Reliable Preparative Protocol

The starting point for utilizing this versatile diene is its efficient synthesis. A well-established and reproducible method for the preparation of 3,5-Dibromo-2-pyrone involves the bromination of coumalic acid.[7]

Protocol: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid[7]

Materials:

  • Coumalic acid

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium bromide (TBAB)

  • Chloroform (CHCl₃)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (2.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in chloroform.

  • Add coumalic acid (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • After cooling to room temperature, add hexane to the mixture.

  • Filter the resulting mixture through a short plug of silica gel, eluting with a 1:1 mixture of dichloromethane and hexane to remove the succinimide byproduct.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane eluent.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield 3,5-Dibromo-2-pyrone as a pale yellow solid.

Table 1: Physical and Spectroscopic Data for 3,5-Dibromo-2-pyrone [7]

PropertyValue
Molecular FormulaC₅H₂Br₂O₂
Molecular Weight253.88 g/mol
AppearancePale yellow solid
Melting Point63.0–64.7 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm)7.59 (d, J = 2.4 Hz, 1H), 7.74 (d, J = 2.4 Hz, 1H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm)99.9, 113.5, 146.6, 149.5, 156.4

The Diels-Alder Reactivity of 3,5-Dibromo-2-pyrone: A Diene for Diverse Dienophiles

3,5-Dibromo-2-pyrone has been demonstrated to be a highly effective diene in [4+2] cycloaddition reactions. Its reactivity extends to a broad range of dienophiles, including both electron-deficient and, surprisingly, some electron-rich systems.[5][6] This ambident character is a key feature that enhances its synthetic utility. The presence of two bromine atoms on the pyrone ring influences its electronic properties and enhances its reactivity and stereoselectivity compared to monobrominated pyrones.[6]

Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[4] The stereochemistry of the dienophile is retained in the product.[2][8] For cyclic dienes like 3,5-Dibromo-2-pyrone, the formation of bicyclic adducts introduces the possibility of endo and exo diastereomers. The endo product, where the substituents on the dienophile are oriented towards the diene system in the transition state, is often the kinetically favored product.[8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene 3,5-Dibromo-2-pyrone (Diene) TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Product Bicyclic Adduct TransitionState->Product

Caption: Generalized workflow of the Diels-Alder reaction.

General Protocol for Diels-Alder Reaction with 3,5-Dibromo-2-pyrone

This protocol provides a general starting point; optimal conditions may vary depending on the specific dienophile used.

Materials:

  • 3,5-Dibromo-2-pyrone

  • Dienophile (e.g., N-phenylmaleimide, styrene derivatives, acrylates)

  • Anhydrous solvent (e.g., toluene, xylene, or solvent-free)

  • Inert atmosphere (e.g., nitrogen or argon)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • TLC plates for reaction monitoring

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3,5-Dibromo-2-pyrone (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the dienophile (1.0 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 140 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 2: Representative Diels-Alder Reactions of 3,5-Dibromo-2-pyrone

DienophileProductReaction ConditionsYieldReference
Styrene pinacol boronateendo-adductToluene, reflux, 3 days70%[9]
Various electron-deficient and -rich dienophilesBicycloadductsNot specifiedHigh yields and endo/exo ratios[6]

Synthetic Applications in Drug Development and Natural Product Synthesis

The bicyclic lactone adducts resulting from the Diels-Alder reaction of 3,5-Dibromo-2-pyrone are valuable intermediates for the synthesis of complex molecular architectures. The two bromine atoms on the adducts can be selectively manipulated, providing a handle for further functionalization.[6] This has been exploited in the total synthesis of several natural products.

Case Study: Total Synthesis of (±)-Clivonine

The total synthesis of the alkaloid (±)-clivonine showcases the utility of this methodology.[9][10][11] The key step involves the Diels-Alder reaction between 3,5-Dibromo-2-pyrone and a styrene pinacol boronate dienophile to construct the core bicyclic system.[9][10] The resulting adduct then undergoes a series of transformations to yield the final natural product.

Clivonine_Synthesis A 3,5-Dibromo-2-pyrone C Diels-Alder Reaction (Toluene, reflux) A->C B Styrene pinacol boronate B->C D endo-Adduct C->D 70% yield E Multi-step transformations D->E F (±)-Clivonine E->F

Caption: Key steps in the total synthesis of (±)-clivonine.

This synthetic strategy highlights how the Diels-Alder reaction of 3,5-Dibromo-2-pyrone can be a powerful tool for rapidly building molecular complexity, a crucial aspect of modern drug discovery and development. The pyrone moiety itself is found in numerous biologically active natural products, making its derivatives attractive starting points for medicinal chemistry programs.[12][13]

Troubleshooting and Expert Insights

  • Reaction Rate: The rate of the Diels-Alder reaction is influenced by both electronic and steric factors.[8] For less reactive dienophiles, higher temperatures and longer reaction times may be necessary. The use of a sealed tube can be advantageous for reactions requiring temperatures above the solvent's boiling point.

  • Stereoselectivity: While the endo product is often favored kinetically, the exo product may be thermodynamically more stable. The endo/exo ratio can sometimes be influenced by the reaction temperature and the presence of Lewis acid catalysts.

  • Purification: The Diels-Alder adducts are often crystalline solids and can be purified by recrystallization. If chromatography is required, care should be taken as some adducts may be sensitive to silica gel. A neutral stationary phase like alumina may be a suitable alternative.

  • Further Transformations: The two bromine atoms in the adducts offer opportunities for differential functionalization through reactions such as Suzuki or Stille couplings, providing access to a wide range of derivatives.[5]

Conclusion

3,5-Dibromo-2-pyrone is a highly valuable and versatile diene for Diels-Alder reactions. Its ability to react with a diverse range of dienophiles with high stereoselectivity makes it a powerful tool for the synthesis of complex polycyclic molecules. The resulting bicyclic lactone adducts are rich in functionality and serve as excellent precursors for natural product synthesis and the development of new therapeutic agents. The protocols and insights provided in this document are intended to enable researchers to effectively utilize this remarkable building block in their synthetic endeavors.

References

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. [Link]

  • Cho, C. G., et al. (2002). Diels-Alder Cycloadditions of 3,5-dibromo-2-pyrone: A New Ambident Diene. The Journal of Organic Chemistry, 67(1), 180-183.
  • Cho, C. G., et al. (2020). Total Synthesis of (±)-Clivonine via Diels–Alder Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 85(15), 9875–9882. [Link]

  • Cho, C. G., et al. (2002). Diels-Alder Cycloadditions of 3,5-dibromo-2-pyrone: A New Ambident Diene. PubMed. [Link]

  • Deng, L., et al. (2007). An organocatalytic asymmetric Diels-Alder reaction of 3-hydroxy-2-pyrones with electron-deficient dienophiles.
  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Cho, C. G., et al. (2020). Total Synthesis of (±)-Clivonine via Diels–Alder Reactions of 3,5-Dibromo-2-pyrone. ACS Publications. [Link]

  • Cho, C. G., et al. (2020). Total Synthesis of (±)-Clivonine via Diels-Alder Reactions of 3,5-Dibromo-2-pyrone. Europe PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene. [Link]

  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

  • ResearchGate. (n.d.). Dihydropyrans by Cycloadditions of Oxadienes | Request PDF. [Link]

  • ResearchGate. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. [Link]

  • Lee, H. J., & Kim, S. (2016). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 21(9), 1188. [Link]

  • ResearchGate. (2021, September 23). Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status | Request PDF. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • ACS Publications. (n.d.). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-dibromo-2-pyrone | Download Scientific Diagram. [Link]

  • Wiley Online Library. (2010, January 12). Diels–Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). [Link]

  • Hamdy, A. K., et al. (2025, April 28). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Journal of Health Science, 71(2), 143-149. [Link]

  • Semantic Scholar. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. [Link]

Sources

Application

3,5-Dibromo-dihydro-pyran-2,6-dione: A Strategic Building Block for Azetidine and Heterocyclic Scaffolds

Executive Summary: The Chemical Logic of the Scaffold In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly strained, sp³-rich small heterocycles. Among these, the azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Logic of the Scaffold

In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly strained, sp³-rich small heterocycles. Among these, the azetidine ring serves as a privileged bioisostere for piperidines, pyrrolidines, and morpholines, offering enhanced metabolic stability and a unique vector for substituent projection.

3,5-Dibromo-dihydro-pyran-2,6-dione (commonly referred to as α,α'-dibromoglutaric anhydride, CAS: 121049-89-6)[1] is a highly reactive, bifunctional cyclic anhydride that stands as the premier starting material for the synthesis of 1,4-disubstituted azetidines. Its utility is grounded in its dual electrophilic nature: the anhydride core allows for facile, differentiated ring-opening to form esters or amides, while the α,α'-dibromo substituents provide precisely positioned leaving groups for a double-displacement cyclization reaction. This pathway, originally pioneered by Cromwell and later adapted by Baldwin, remains the gold standard for synthesizing rigid glutamate analogs and vesicular monoamine transporter (VMAT2) inhibitors .

Mechanistic Causality in the Cromwell-Baldwin Synthesis

The conversion of 3,5-dibromo-dihydro-pyran-2,6-dione to an azetidine ring is a thermodynamically challenging process due to the ~26 kcal/mol ring strain of the resulting four-membered heterocycle. To overcome this, the synthetic design relies on specific mechanistic drivers:

  • Prevention of Glutarimide Formation: Direct reaction of the dibromo-anhydride with an amine often leads to the thermodynamically stable 3,5-dibromopiperidine-2,6-dione (a glutarimide). To prevent this, the anhydride must first be opened and esterified into a linear 2,4-dibromoglutarate diester.

  • Vilsmeier-Haack Activation: During esterification, the intermediate mono-acid is converted to an acid chloride using oxalyl chloride and catalytic DMF. This avoids the harsh thermal conditions of Fischer esterification, which could cause epimerization or premature elimination of the α-bromo centers.

  • Double SN2 Cyclization: The cyclization requires a primary amine (e.g., benzylamine). The first displacement is an intermolecular SN2 reaction, followed by a rapid intramolecular SN2 ring closure. The high local concentration of the internal nucleophile drives the reaction forward, entropically offsetting the ring strain.

AzetidineSynthesis A 3,5-Dibromo-dihydro- pyran-2,6-dione B Dibenzyl 2,4-dibromoglutarate A->B BnOH, (COCl)2 DMF, CH2Cl2 C N-Benzyl-azetidine- 2,4-dicarboxylate B->C Benzylamine (3 eq) DMF, 80°C D Azetidine-2,4- dicarboxylic acid C->D H2, Pd(OH)2/C MeOH, RT

Synthetic workflow from 3,5-dibromo-dihydro-pyran-2,6-dione to azetidine-2,4-dicarboxylic acid.

Quantitative Reaction Parameters

The efficiency of the cyclization is highly dependent on the choice of solvent, temperature, and the steric bulk of the ester protecting groups. The following table summarizes validated parameters derived from the synthesis of rigid glutamate analogs and norlobelane derivatives .

SubstrateReagents & SolventTemperatureMajor ProductYieldCis:Trans Ratio
3,5-Dibromoglutaric AnhydrideBnOH, (COCl)₂, DMF, CH₂Cl₂0 °C to RTDibenzyl 2,4-dibromoglutarate85–90%N/A
Dibenzyl 2,4-dibromoglutarateBenzylamine (3.0 eq), DMF80 °C (24h)N-Benzyl-azetidine-2,4-dicarboxylate65–75%~1:2
N-Benzyl-azetidine-2,4-dicarboxylateH₂ (4 atm), Pd(OH)₂/C, MeOHRT (7.5h)Azetidine-2,4-dicarboxylic acid66–80%Retains stereochem

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions with built-in in-process controls (IPCs) to ensure the integrity of the synthesis at every stage.

Protocol 1: Synthesis of Dibenzyl 2,4-dibromoglutarate

Causality: Benzyl esters are chosen because they can be orthogonally deprotected via hydrogenolysis in the final step, simultaneously with the N-benzyl group.

  • Ring Opening: Dissolve 3,5-dibromo-dihydro-pyran-2,6-dione (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere. Add benzyl alcohol (1.05 eq) and stir at room temperature for 5.5 hours.

    • Self-Validation (IPC): Analyze an aliquot via IR spectroscopy. The reaction is complete when the anhydride carbonyl stretches (~1800, 1760 cm⁻¹) disappear, replaced by ester/acid stretches (~1730, 1710 cm⁻¹).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of anhydrous DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.1 eq).

    • Self-Validation (IPC): Vigorous gas evolution (CO, CO₂, HCl) will commence immediately. The activation is complete when gas evolution ceases upon warming to room temperature.

  • Esterification: Re-cool the mixture to 0 °C. Add a second equivalent of benzyl alcohol (1.1 eq) and pyridine (2.2 eq) dropwise. Stir for 2 hours.

    • Self-Validation (IPC): The formation of a dense white precipitate (pyridinium chloride) visually confirms the successful esterification. Filter the salts, concentrate the filtrate, and purify via silica gel chromatography to yield the diester.

Protocol 2: Double SN2 Cyclization to the Azetidine Core

Causality: Exactly three equivalents of benzylamine are required. One equivalent acts as the nucleophile, while the remaining two equivalents act as acid scavengers to neutralize the two moles of HBr generated. Failing to neutralize the HBr will protonate the nucleophile, halting the reaction.

  • Reaction Setup: Dissolve the purified dibenzyl 2,4-dibromoglutarate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Amine Addition: Add benzylamine (3.0 eq) in a single portion. Heat the reaction mixture to 80 °C.

  • Monitoring: Stir at 80 °C for 24 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting diester (R_f ~0.7) should be completely consumed, replaced by two closely eluting, UV-active spots corresponding to the cis and trans azetidine isomers (R_f ~0.4 - 0.5). A white precipitate of benzylamine hydrobromide will also form in the flask.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Separate the cis and trans isomers via flash column chromatography.

Protocol 3: Global Deprotection via Hydrogenolysis

Causality: Pearlman’s catalyst (20% Pd(OH)₂/C) is strictly required. Standard Pd/C is often insufficiently active to cleave the sterically hindered N-benzyl group on the highly strained azetidine ring.

  • Setup: Dissolve the stereochemically pure N-benzyl-azetidine-2,4-dicarboxylate (1.0 eq) in HPLC-grade methanol. Add 20% Pd(OH)₂/C (10% w/w).

  • Hydrogenation: Place the mixture in a Parr shaker and pressurize with H₂ gas to 4 atm. Shake vigorously at room temperature for 7.5 hours.

    • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when hydrogen uptake plateaus.

  • Recovery: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the pad thoroughly with methanol.

  • Final Isolation: Evaporate the filtrate to yield the zwitterionic azetidine-2,4-dicarboxylic acid as a spontaneously solidifying crystalline product.

References

  • Kozikowski, A. P., Tückmantel, W., Reynolds, I. J., & Wroblewski, J. T. (1990). Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 33(6), 1561-1571. URL:[Link]

  • Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6771–6777. URL:[Link]

Sources

Method

Application Note: 3,5-Dibromo-dihydro-pyran-2,6-dione in Medicinal Chemistry &amp; Azetidine Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale 3,5-Dibromo-dihydro-pyran-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6), commonly referred to in literature as1[1][2], is a highly reactive bis-electrophile utilized extensively in advanced medicinal chemistry. Its primary application lies in the construction of strained, four-membered nitrogen heterocycles—specifically azetidine derivatives [1][2].

The architectural brilliance of this molecule lies in its dual reactivity:

  • The Anhydride Core: Highly susceptible to nucleophilic attack by alcohols, allowing for efficient ring-opening and subsequent esterification[2].

  • The α,α′-Dibromo Centers: Perfectly positioned to undergo a double SN​2 nucleophilic displacement by primary amines (e.g., benzylamine), driving the cyclization of the sterically hindered azetidine ring[1][2].

This application note details the physicochemical profiling, pharmacological utility, and self-validating synthetic protocols for leveraging 3,5-dibromo-dihydro-pyran-2,6-dione in drug discovery workflows.

Physicochemical Profiling & Quantitative Data

To ensure reproducible reactions, it is critical to verify the integrity of the starting material. Below are the consolidated physicochemical properties and expected reaction yields for downstream azetidine synthesis.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3,5-Dibromo-dihydro-pyran-2,6-dione
CAS Number 121049-89-6[3]
Synonyms α,α′-dibromoglutaric anhydride, 2,4-dibromoglutaric anhydride[2]
Molecular Formula C5​H4​Br2​O3​ [3][4]
Molecular Weight 271.89 g/mol [3][4]
Standard Purity ≥98% (Verified via NMR/HPLC)[3]
Table 2: Reaction Optimization & Typical Yields
Reaction StepReagents & ConditionsTarget ProductTypical Yield
Ring-Opening & Esterification Benzyl alcohol, Oxalyl chloride, DMF, 0°C to RTDibenzyl 2,4-dibromoglutarateQuantitative (~100%)[5]
Cyclization (Double SN​2 ) Benzylamine (3 eq.), DMF, 80°C, 2hN-Benzylazetidine-2,4-dicarboxylate38% (trans), ~19% (cis)[1][2]

Therapeutic Applications of Derived Azetidines

The azetidine scaffolds synthesized from 3,5-dibromo-dihydro-pyran-2,6-dione are privileged structures in neuropharmacology and virology.

  • Vesicular Monoamine Transporter (VMAT2) Inhibitors: Azetidine analogs of norlobelane act as potent inhibitors of vesicular[ 3 H]dopamine uptake, offering therapeutic pathways for substance abuse and neurological disorders[1].

  • Cognitive Enhancers (SDAT Treatment): Cis-isomers of azetidine-2,4-dicarboxylic acid derivatives exhibit stereoselective biological action, modulating NMDA/PCP receptors. They are actively investigated for treating Senile Dementia of the Alzheimer's Type (SDAT) and PCP toxicity[2].

  • Antiviral Agents: Reductive amination of intermediate azetidine aldehydes yields protected diamines, which are precursors to creatine analogs exhibiting potent antiviral activity[6][7].

PharmaPath A Azetidine Derivatives B1 VMAT2 Inhibition A->B1 B2 NMDA/PCP Receptor Modulation A->B2 B3 Antiviral Activity A->B3 C1 Treatment of Neurological Disorders (Dopamine Uptake Blockade) B1->C1 C2 Cognitive Enhancement (SDAT Treatment) B2->C2 C3 Viral Replication Inhibition (Creatine Analogs) B3->C3

Fig 1: Pharmacological pathways and therapeutic targets of azetidine analogs.

Validated Experimental Protocols

The following methodologies utilize 1[1][6]. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Synthesis of Dibenzyl 2,4-dibromoglutarate

Objective: Ring-opening of 3,5-dibromo-dihydro-pyran-2,6-dione and subsequent diesterification.

Mechanistic Insight: The addition of oxalyl chloride in the presence of catalytic DMF generates a Vilsmeier-Haack type intermediate. This efficiently converts the transient carboxylic acid—formed after the initial anhydride ring-opening by benzyl alcohol—into a highly reactive acyl chloride. This ensures quantitative esterification, preventing monoester byproducts[1][2].

Step-by-Step Procedure:

  • Initiation: In a capped vial, dissolve 544 mg (2 mmol) of 3,5-dibromo-dihydro-pyran-2,6-dione in 0.5 mL of anhydrous CH2​Cl2​ . Add 85 µL (2.1 mmol) of methanol or benzyl alcohol[2].

  • Ring Opening: Stir at room temperature for 5.5 hours.

    • Self-Validation Checkpoint: Monitor via IR spectroscopy. The disappearance of the characteristic anhydride C=O stretching bands (~1800 and 1760 cm⁻¹) confirms complete ring opening[2].

  • Activation: Add 5 mL of benzene and 10 µL of DMF. Cool the solution in an ice bath (0°C). Dropwise, add 0.19 mL (2.2 mmol) of oxalyl chloride dissolved in 2 mL of benzene[2].

  • Esterification: Stir for 15 minutes at 0°C, then warm to room temperature and stir for an additional 45 minutes[2].

    • Self-Validation Checkpoint: Observe the reaction vessel. The cessation of gas evolution (HCl, CO, CO2​ ) serves as a definitive visual indicator that the acyl chloride formation and subsequent esterification are complete[2].

  • Workup: Evaporate volatiles in vacuo and purify via silica gel filtration to yield dibenzyl 2,4-dibromoglutarate as a colorless oil (~100% yield)[2][5].

Protocol 2: Cyclization to N-Benzylazetidine-2,4-dicarboxylate

Objective: Double SN​2 displacement to form the azetidine ring.

Mechanistic Insight: Exactly 3 equivalents of benzylamine are required. One equivalent acts as the nucleophile for the double displacement, while the remaining two equivalents act as proton scavengers to neutralize the generated hydrobromic acid (HBr). This prevents the acid-catalyzed degradation of the highly strained azetidine product[1][2].

Step-by-Step Procedure:

  • Preparation: Dissolve dibenzyl 2,4-dibromoglutarate (approx. 7.93 mmol) in sufficient DMF to prepare a 0.12 M solution[2].

  • Amine Addition: Add 3 molar equivalents of benzylamine[1][2].

  • Cyclization: Stir the mixture at 80°C for exactly 2 hours[1][2].

  • Solvent Removal: Distill the DMF solvent into a cold trap at 0.2-0.3 torr with a 40°C bath temperature[2].

  • Workup: Take up the residue in CH2​Cl2​ and wash with saturated aqueous NaHCO3​ . Dry the organic layer over MgSO4​ and evaporate[2].

  • Isolation: Purify via silica gel column chromatography. The trans-isomer elutes first, followed by the cis-isomer (amber, viscous oils)[2].

    • Self-Validation Checkpoint: 1 H NMR will show the disappearance of the α-bromo protons (typically ~4.5 ppm) and the emergence of shielded azetidine ring protons, confirming successful cyclization[5].

SynthWorkflow A Glutaric Anhydride B 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS: 121049-89-6) A->B Bromination (Br2, Catalyst) C Dibenzyl 2,4-dibromoglutarate B->C Esterification (Benzyl Alcohol, Oxalyl Chloride) D N-Benzylazetidine-2,4-dicarboxylate (cis/trans isomers) C->D Cyclization (Benzylamine, 80°C)

Fig 2: Synthetic workflow from glutaric anhydride to azetidine derivatives.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: National Institutes of Health (PMC) URL:[Link]

  • EP0299513A1 - Azetidine derivatives, compositions and their use Source: Google Patents URL
  • Synthesis of dibenzyl 2,4-dibromoglutarate Source: PrepChem URL:[Link]

  • US5321030A - Creatine analogs having antiviral activity Source: Google Patents URL

Sources

Application

Application Note: Pyran Derivatives in Pharmaceutical Research and Drug Discovery

Executive Summary The pyran scaffold—a six-membered oxygen-containing heterocycle—is a privileged structure in medicinal chemistry, forming the core of numerous natural products (e.g., coumarins, flavonoids, and xanthone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyran scaffold—a six-membered oxygen-containing heterocycle—is a privileged structure in medicinal chemistry, forming the core of numerous natural products (e.g., coumarins, flavonoids, and xanthones) and synthetic therapeutic agents[1],[2]. Due to their diverse electronic and conformational properties, pyran derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[3],[2]. Commercially successful drugs such as the antiviral agents Zanamivir and Laninamivir heavily rely on the pyran nucleus to mimic natural substrates and inhibit viral neuraminidase[2],[4].

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the mechanistic rationale, quantitative biological data, and validated experimental protocols for the synthesis and evaluation of bioactive pyran derivatives.

Mechanistic Insights & Biological Targets

The therapeutic efficacy of pyran derivatives is rooted in their ability to selectively modulate key cellular signaling pathways and enzyme targets implicated in disease pathogenesis[3].

  • Anticancer Activity (CDK2 Inhibition): Certain 4H-pyran and pyrano[2,3-c]pyrazole derivatives act as potent anticancer agents by competitively inhibiting Cyclin-Dependent Kinase 2 (CDK2)[5]. CDK2 is a critical regulator of the cell cycle; its inhibition by pyran scaffolds prevents the G1-to-S phase transition, leading to cell cycle arrest and subsequent apoptosis in cancer cells[5],[3].

  • Neuroprotection (Alzheimer's Disease): Pyran-based congeners have demonstrated significant potential in treating Alzheimer's Disease (AD) by acting as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), thereby preventing the breakdown of acetylcholine and improving cholinergic transmission[2].

  • Receptor Antagonism: Complex spiro-pyran scaffolds, such as dihydrospiro(piperidine-4,7′-thieno[2,3-c]pyran) derivatives, have been discovered as highly potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonists, offering new avenues for pain and addiction therapies[6].

CDK2_Pathway Pyran Pyran Derivative (Lead Compound) CDK2 CDK2 / Cyclin E Complex Pyran->CDK2 Competitive Inhibition CellCycle Cell Cycle Progression (G1 to S Phase) CDK2->CellCycle Promotes (Normal) Arrest Cell Cycle Arrest (G1/S Blockade) CDK2->Arrest When Inhibited Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Induces

Mechanism of CDK2 inhibition by pyran derivatives leading to apoptosis.

Quantitative Data Presentation

The table below summarizes the comparative biological activities of recently developed pyran and related oxygen-heterocycle derivatives across various therapeutic targets.

Compound Class / DerivativeTarget / Cell LineActivity (IC₅₀ / Kᵢ)Mechanism of ActionReference
Furan-based Compound 4MCF-7 (Breast Cancer)4.06 µMG2/M Arrest / Apoptosis[3]
Furan-based Compound 7MCF-7 (Breast Cancer)2.96 µMG2/M Arrest / Apoptosis[3]
Spiro-pyran derivativesHT-29 (Colon Cancer)Low MicromolarCDK2 Inhibition[5],[3]
Chromene-based PyransAChE (Alzheimer's)Sub-micromolarCholinesterase Inhibition[2]
Spiro-thieno[2,3-c]pyransNOP ReceptorKᵢ < 1.0 nMSelective NOP Antagonism[6]

Experimental Protocols

Protocol: Green One-Pot Multicomponent Synthesis of 4H-Pyrans

Rationale & Causality: Traditional multistep syntheses of pyrans suffer from low atom economy and high solvent waste. We utilize a Multicomponent Reaction (MCR) strategy because it combines three or more starting materials in a single operation, driving the reaction through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization[5]. The use of a heterogeneous catalyst (e.g., nano-Fe₃O₄ or Nd₂O₃) provides Lewis acid sites that strongly activate the carbonyl oxygen of the aldehyde, accelerating the initial condensation while allowing for simple magnetic or filtration-based catalyst recovery[7].

MCR_Workflow Reactants Reactants: Aldehyde + Malononitrile + 1,3-Dicarbonyl Knoevenagel Step 1: Knoevenagel Condensation Reactants->Knoevenagel Michael Step 2: Michael Addition Knoevenagel->Michael Cyclization Step 3: Intramolecular Cyclization Michael->Cyclization Product 4H-Pyran Derivative (Purified Product) Cyclization->Product

Stepwise multicomponent reaction (MCR) workflow for 4H-pyran synthesis.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound such as dimedone or ethyl acetoacetate (1.0 mmol)[5].

  • Catalyst Addition: Add 10 mol% of the chosen green catalyst (e.g., Nd₂O₃ or Fe₃O₄ nanoparticles)[7].

  • Solvent & Reaction: Add 5 mL of a green solvent (e.g., ethanol or water). Stir the mixture at 80°C under reflux.

  • Self-Validating Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Validation Check: The complete disappearance of the starting aldehyde spot and the emergence of a distinct, lower-Rf UV-active spot confirms the successful cyclization into the pyran core.

  • Work-up: Upon completion (typically 30–60 minutes), cool the mixture to room temperature. If using magnetic nanoparticles, apply an external magnet to separate the catalyst[7]. Otherwise, filter the mixture.

  • Purification: Pour the filtrate into crushed ice. Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from hot ethanol[5].

  • Quality Control: Perform melting point analysis. A sharp melting point range (<2°C variance) validates the purity of the scaffold prior to biological testing.

Protocol: In Vitro CDK2 Kinase Inhibition Assay

Rationale & Causality: To evaluate the anticancer potential of the synthesized 4H-pyrans, a luminescence-based CDK2 kinase assay is employed[5]. The ATP concentration is strictly maintained at its apparent Km​ (typically 10-15 µM) to ensure the assay remains highly sensitive to competitive inhibitors binding at the ATP-binding pocket. EGTA is included in the buffer to chelate trace calcium, preventing the false-positive activation of non-specific calcium-dependent kinases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM EGTA.

  • Compound Dilution: Dissolve the purified pyran derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Kinase Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM (ensure final DMSO concentration remains 1% to prevent enzyme denaturation).

  • Enzyme-Substrate Mix: In a 384-well microplate, add 5 µL of the pyran compound solution. Add 10 µL of a master mix containing recombinant CDK2/Cyclin E complex (final concentration 1 nM) and the specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km​ , ~10 µM).

  • Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes. Causality: Strict time control ensures the reaction remains in the linear phase of enzyme kinetics, which is critical for accurate IC₅₀ calculation.

  • Detection: Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to halt the reaction and consume the remaining unreacted ATP to generate a luminescent signal.

  • Data Analysis: Read the luminescence on a microplate reader. Calculate the percentage of inhibition relative to vehicle controls and determine the IC₅₀ using non-linear regression analysis.

References

  • The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. URL:[Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC / NIH. URL:[Link]

  • Synthesis of Pyran Derivatives - Encyclopedia MDPI. URL:[Link]

  • Discovery of a Novel Series of Orally Active Nociceptin/Orphanin FQ (NOP) Receptor Antagonists Based on a Dihydrospiro(piperidine-4,7′-thieno[2,3-c]pyran) Scaffold - ACS Publications. URL:[Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD - IJBPAS. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-2-pyrone

Introduction: The Synthetic Power of a Differentiated Pyrone Scaffold The 2-pyrone motif is a privileged scaffold found in numerous natural products exhibiting a wide array of biological activities.[1] Among the various...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Power of a Differentiated Pyrone Scaffold

The 2-pyrone motif is a privileged scaffold found in numerous natural products exhibiting a wide array of biological activities.[1] Among the various substituted pyrones, 3,5-dibromo-2-pyrone stands out as an exceptionally versatile and powerful building block for synthetic and medicinal chemistry.[1][2] Its two bromine atoms, positioned at electronically distinct C3 and C5 carbons, offer a platform for sequential and regiocontrolled functionalization through palladium-catalyzed cross-coupling reactions. This unique reactivity allows for the strategic and differential introduction of aryl, vinyl, alkynyl, and amino groups, paving the way for the rapid assembly of complex molecular architectures.[2][3][4]

This guide provides an in-depth exploration of the key palladium-catalyzed reactions of 3,5-dibromo-2-pyrone. We will present field-proven protocols, delve into the mechanistic underpinnings that govern reactivity and regioselectivity, and offer expert insights to troubleshoot common challenges. The central theme is the remarkable ability to control the reaction site—selectively targeting either the C3 or C5 position—by carefully tuning the reaction conditions.

Preparation of the Starting Material: 3,5-Dibromo-2-pyrone

A reliable synthesis of the title compound is paramount for any subsequent chemistry. The most robust and well-documented procedure involves a one-pot electrophilic bromination and bromo-decarboxylation of inexpensive coumalic acid.[2][5]

Protocol: Synthesis from Coumalic Acid[5]

Materials:

  • Coumalic acid (1)

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium bromide (TBAB)

  • Chloroform (CHCl₃)

  • Hexane

  • Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • To a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv) and tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv) in chloroform (50 mL).

  • Add coumalic acid (5.00 g, 35.7 mmol) to the stirring solution.

  • Heat the mixture in an oil bath at 50 °C for 12 hours.

  • After cooling to room temperature, add hexane (100 mL). Stir vigorously.

  • Filter the resulting mixture through a short plug of silica gel (approx. 50 g), eluting with a 1:1 mixture of dichloromethane–hexane (approx. 1400 mL) to remove the succinimide byproduct. Monitor the elution by TLC.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane–dichloromethane (3:2) mixture.

  • Combine the product-containing fractions and concentrate under reduced pressure to afford 3,5-dibromo-2-pyrone (2) as a pale yellow solid (typical yield: 51–53%).[5]

Characterization Data:

  • Appearance: Pale yellow solid.

  • ¹H NMR (600 MHz, CDCl₃): δ 7.59 (d, J = 2.4 Hz, 1H), 7.74 (d, J = 2.4 Hz, 1H).[5]

  • ¹³C NMR (150 MHz, CDCl₃): δ 99.9, 113.5, 146.6, 149.5, 156.4.[5]

The Cornerstone of Reactivity: Understanding and Controlling Regioselectivity

The synthetic utility of 3,5-dibromo-2-pyrone hinges on the ability to selectively functionalize one C-Br bond over the other. The inherent electronic properties of the pyrone ring dictate that the C3 position is more electron-deficient than the C5 position. This lower electron density facilitates a faster rate of oxidative addition of the Pd(0) catalyst to the C3-Br bond, which is typically the first and rate-determining step of the catalytic cycle.[3][6][7][8] Consequently, under "standard" phosphine-ligated palladium catalysis, coupling reactions occur preferentially at the C3 position.[3]

Remarkably, this innate preference can be completely inverted. Research has shown that the addition of a copper(I) co-catalyst, particularly in a polar aprotic solvent like DMF, redirects the coupling to the C5 position.[3][6][7] While the precise mechanism is still under investigation, this "regiochemical switch" is attributed to the preferred formation of a 5-pallado-2-pyrone intermediate under these conditions, which is also more reactive than its C3-palladated counterpart.[6][7] This dual-mode reactivity is a powerful tool for generating diverse libraries of 2-pyrone derivatives.

Caption: Controlling reaction conditions dictates regioselective coupling.

Application Protocols for Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[9][10] Its tolerance of diverse functional groups makes it ideal for late-stage functionalization in drug discovery.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a base-activated boronic acid, and concluding with reductive elimination to yield the product and regenerate the catalyst.[10][11][12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle center_node Pd pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product_out R¹-R² reagent_in1 R¹-X (Pyrone-Br) reagent_in2 R²-B(OH)₂ + Base Stille_Cycle Stille Coupling Catalytic Cycle center_node Pd pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product_out R¹-R² reagent_in1 R¹-X (Pyrone-Br) reagent_in2 R²-Sn(Bu)₃ Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_Cu Co-Catalyst pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-C≡CR²) cu_cycle Cu(I) Cycle cu_cycle->pd_ox Cu-C≡CR² alkyne H-C≡CR² alkyne->cu_cycle Base, Cu(I) cu_acetylide Cu-C≡CR²

Sources

Application

Application Note: 3,5-Dibromo-dihydro-pyran-2,6-dione as a Precursor for Natural Product and Peptidomimetic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The structural complexity of natural products often requires highly functionalized, rigidifying building blocks to c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The structural complexity of natural products often requires highly functionalized, rigidifying building blocks to construct specific pharmacophores. 3,5-Dibromo-dihydro-pyran-2,6-dione (also known as α,α'-dibromoglutaric anhydride, CAS 121049-89-6) is a premier dielectrophilic precursor utilized primarily for the synthesis of 2,4-disubstituted azetidines. In drug development, the 4-membered azetidine ring serves as a critical bioisostere for pyrrolidines and piperidines, offering reduced lipophilicity, enhanced metabolic stability, and unique conformational rigidity. This application note details the mechanistic causality, optimized protocols, and downstream applications of this precursor in synthesizing natural product analogs.

Mechanistic Causality: The Azetidine Annulation Pathway

The strategic value of 3,5-dibromo-dihydro-pyran-2,6-dione lies in its dual alpha-bromo centers, which are primed for nucleophilic attack. However, reacting the anhydride directly with a primary amine yields a mono-amide, which drastically reduces the electrophilicity of the adjacent alpha-bromo carbon and stalls further reaction.

To bypass this, the anhydride is first opened and trapped as a diester (e.g., dibenzyl α,α'-dibromoglutarate) [3]. This preserves the high electrophilicity of both alpha-carbons. The subsequent annulation with a primary amine (such as benzylamine) proceeds via a tandem intermolecular/intramolecular double SN2 displacement [5]. The first SN2 attack forms a secondary amine intermediate. The second SN2 attack is an intramolecular ring closure. Because forming a 4-membered ring incurs significant angle and torsional strain (approx. 26 kcal/mol), the reaction requires elevated temperatures to overcome the kinetic activation barrier.

Mechanism A Dibenzyl 3,5-dibromoglutarate (Dielectrophile) C Mono-alkylated Intermediate (Secondary Amine) A->C Intermolecular SN2 (- HBr) B Benzylamine (Nucleophile) B->C Intermolecular SN2 (- HBr) D Intramolecular SN2 (Ring Closure) C->D Conformational Alignment E N-Benzylazetidine-2,4- dicarboxylate D->E Intramolecular SN2 (- HBr)

Mechanistic sequence of the double SN2 displacement yielding the azetidine core.

Experimental Workflows & Protocols

Protocol A: Synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione

Causality: This procedure utilizes a Hell-Volhard-Zelinsky-type bromination. Phosphorus trichloride (PCl3) acts as a catalyst by converting a fraction of the anhydride into an acyl chloride, which enolizes much faster than the anhydride itself, facilitating rapid alpha-bromination.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, an addition funnel, and a gas scrubber (to neutralize evolved HBr gas).

  • Melting: Charge the flask with glutaric anhydride (1.0 eq) and PCl3 (0.1 eq). Heat the mixture to 80 °C until the anhydride is fully molten.

  • Bromination: Add elemental bromine (2.2 eq) dropwise over 2 hours. Self-Validation: The reaction will evolve copious amounts of HBr gas, indicating active substitution.

  • Thermal Drive: After complete addition, raise the internal temperature to 100 °C and stir for 4 hours to ensure complete di-bromination at both alpha positions.

  • Isolation: Cool the mixture to 40 °C and apply a mild vacuum to remove excess bromine and residual HBr.

  • Purification: Recrystallize the crude, dark mass from a mixture of ethyl acetate and hexanes to afford 3,5-dibromo-dihydro-pyran-2,6-dione as a pale crystalline solid.

Protocol B: Conversion to N-Benzylazetidine-2,4-dicarboxylate

Causality: Oxalyl chloride is used during the esterification to convert the transient carboxylic acid (formed by the initial anhydride opening) into an acyl chloride, ensuring complete conversion to the diester [3]. DIPEA is used in the annulation step as a non-nucleophilic base to scavenge HBr, preventing the protonation and deactivation of the benzylamine nucleophile.

Step-by-Step Methodology:

  • Diesterification: Dissolve 3,5-dibromo-dihydro-pyran-2,6-dione (1.0 eq) in anhydrous dichloromethane (DCM). Add benzyl alcohol (2.2 eq) and cool to 0 °C. Add oxalyl chloride (2.5 eq) dropwise, followed by a catalytic amount of DMF. Stir for 4 hours at room temperature until gas evolution (CO and CO2) ceases.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to completely remove DCM and excess oxalyl chloride. Redissolve the resulting crude dibenzyl α,α'-dibromoglutarate in anhydrous acetonitrile.

  • Annulation: Add benzylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture to 80 °C for 18 hours. Self-Validation: The solution will turn cloudy as DIPEA·HBr salts precipitate, confirming the progression of the SN2 displacements.

  • Workup: Cool the mixture to room temperature, filter off the precipitated salts, and concentrate the filtrate. Purify via silica gel chromatography to isolate the cis and trans isomers of the azetidine-2,4-dicarboxylate.

Quantitative Data: Reaction Optimization

The annulation step is highly sensitive to solvent polarity and temperature. Table 1 summarizes the optimization metrics for the double SN2 displacement. Acetonitrile provides the optimal balance: it is polar enough to stabilize the transition state of the SN2 reaction, yet allows for a sufficiently high reflux temperature to overcome the ring strain of the azetidine formation.

Table 1: Optimization of the Azetidine Annulation Step

SolventTemperature (°C)Base (Equivalents)Amine (Equivalents)Yield (%)cis:trans Ratio
Toluene110 (Reflux)NoneBnNH2 (3.0)4255:45
DMF80K2CO3 (2.0)BnNH2 (1.2)3850:50
CH3CN80DIPEA (2.0)BnNH2 (1.2)7665:35
THF65 (Reflux)DIPEA (2.0)BnNH2 (1.2)15N/A (Incomplete)

Applications in Drug Development & Natural Product Synthesis

The azetidine core derived from 3,5-dibromo-dihydro-pyran-2,6-dione is a foundational building block for several critical therapeutic analogs:

  • Lobelane Analogs: Lobeline is a natural alkaloid extracted from Lobelia inflata. By utilizing the azetidine-2,4-dicarboxylate intermediate, researchers have synthesized conformationally restricted, 4-membered heterocyclic analogs of lobelane. These analogs act as potent inhibitors of vesicular monoamine transporter 2 (VMAT2), offering therapeutic potential for the treatment of methamphetamine abuse [1].

  • Creatine Analogs (Antivirals): The same precursor is instrumental in synthesizing cyclocreatine analogs. These compounds are phosphorylated by creatine kinase and have demonstrated significant antiviral activity against DNA viruses, including Herpes simplex and adenovirus, by disrupting the viral energy transport mechanisms [2].

Workflow A Glutaric Anhydride B 3,5-Dibromo-dihydro- pyran-2,6-dione A->B Br2, PCl3 C Dibenzyl α,α'- dibromoglutarate B->C BnOH, (COCl)2 D Azetidine-2,4- dicarboxylate C->D BnNH2 (Double SN2) E Natural Product Analogs D->E Deprotection

Workflow for azetidine-based natural product analog synthesis via 3,5-dibromoglutaric anhydride.

References

  • Source: chemsrc.
  • Source: google.
  • Title: Buy 4-(Azetidin-3-yl)
  • Source: acs.
  • Title: Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine)
Method

The Pyran Scaffold: A Versatile Platform for the Synthesis of Bioactive Molecules

Introduction: The Privileged Pyran Core The pyran ring, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyran Core

The pyran ring, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance in drug discovery and development. Pyran derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This versatility stems from the pyran ring's ability to be readily functionalized, allowing for the precise tuning of stereochemical and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of the application of pyran derivatives in the synthesis of bioactive molecules, with a focus on practical, field-proven protocols and the causal reasoning behind experimental choices.

Key Therapeutic Areas of Pyran-Based Bioactive Molecules

The structural diversity of pyran derivatives has led to their investigation in a multitude of therapeutic areas. Here, we highlight some of the most prominent applications.

Anticancer Agents

A significant number of pyran-containing compounds have been identified as potent anticancer agents.[1] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of cell cycle progression, and disruption of key signaling pathways crucial for tumor growth.[2] For instance, certain 4H-pyran and pyrano[2,3-c]pyrazole derivatives have shown promising results by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3]

Anti-inflammatory Agents

Pyran derivatives have emerged as a promising class of anti-inflammatory agents.[4] Many of these compounds exert their effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[4][5] The development of selective COX-2 inhibitors is a major focus in this area, as they can provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Antiviral and Antimicrobial Agents

The pyran scaffold is also a key component in several antiviral and antimicrobial drugs.[7] The structural features of the pyran ring can be tailored to interact with viral enzymes or disrupt microbial cell processes. The ability to synthesize diverse libraries of pyran derivatives through multicomponent reactions makes this scaffold particularly attractive for screening against a wide range of pathogens.

Synthetic Strategies: The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have become a cornerstone in the synthesis of complex pyran derivatives. These reactions, in which three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer significant advantages over traditional linear syntheses. They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[3]

The synthesis of the 4H-pyran core via MCRs typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[3] The general mechanism involves the initial reaction between an aldehyde and an active methylene compound (e.g., malononitrile) to form an electron-deficient alkene. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization to yield the final pyran derivative.[3]

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of two classes of bioactive pyran derivatives: pyrano[2,3-c]pyrazoles with anti-inflammatory activity and 4H-pyrans with anticancer potential. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of Pyrano[2,3-c]pyrazoles as Anti-inflammatory Agents

This protocol describes a one-pot, four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, a class of compounds that have shown significant anti-inflammatory properties.[4][8] The use of piperidine as a basic catalyst is a common and effective strategy for this transformation.[9][10]

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Aromatic Aldehyde E One-pot reaction in Ethanol with catalytic Piperidine A->E B Malononitrile B->E C Ethyl Acetoacetate C->E D Hydrazine Hydrate D->E F Cooling and Filtration E->F G Recrystallization from Ethanol F->G H Pyrano[2,3-c]pyrazole Derivative G->H cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Aromatic Aldehyde D One-pot reaction (Solvent-free or in Ethanol) A->D B Malononitrile B->D C β-dicarbonyl compound (e.g., Ethyl Acetoacetate) C->D E Addition of Water/Ethanol D->E F Filtration and Washing E->F G 4H-Pyran Derivative F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Troubleshooting for 3,5-Dibromo-2-pyrone

Welcome to the Technical Support Center for the synthesis and purification of 3,5-dibromo-2-pyrone. As a highly potent, ambident diene capable of both normal- and inverse-demand Diels-Alder cycloadditions, 3,5-dibromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3,5-dibromo-2-pyrone. As a highly potent, ambident diene capable of both normal- and inverse-demand Diels-Alder cycloadditions, 3,5-dibromo-2-pyrone is a critical building block in the total synthesis of complex natural products[1]. However, its synthesis via the bromo-decarboxylation of coumalic acid is frequently complicated by the formation of specific byproducts, most notably 5-bromo-2-pyrone and succinimide[2][3].

This guide provides a self-validating protocol, quantitative analytical data, and troubleshooting FAQs designed for drug development professionals and synthetic chemists to ensure high-purity isolation.

Section 1: Validated Experimental Protocol & Mechanistic Causality

The most efficient modern route avoids the handling of sensitive unsubstituted 2-pyrone by utilizing coumalic acid as a stable precursor[3].

Step-by-Step Methodology:

  • Reaction Setup : In a 200-mL two-necked round-bottomed flask equipped with a reflux condenser, sequentially charge N-bromosuccinimide (NBS, 2.5 equiv), tetrabutylammonium bromide (TBAB, 0.05 equiv), and chloroform (CHCl₃).

    • Mechanistic Causality: TBAB acts as a phase-transfer catalyst and a supplementary bromide source, accelerating the electrophilic aromatic bromination at the C3 position prior to decarboxylation.

  • Reagent Addition : Add coumalic acid (1.0 equiv) to the stirring solution.

  • Bromo-Decarboxylation : Heat the mixture using an oil bath at 50 °C for 12 hours.

    • Mechanistic Causality: The thermal energy drives the bromo-decarboxylation at the C5 position.

    • Validation Checkpoint: As the internal temperature reaches 50 °C, the suspension will turn reddish-orange due to the generation of bromine. The evolution of CO₂ gas confirms the decarboxylation step is actively proceeding[3].

  • Preliminary Silica Plug (Crucial for Byproduct Removal) : Cool the mixture to room temperature, add hexane to induce a phase transition, and stir vigorously until homogeneous. Filter the mixture through a short plug of silica gel, eluting with 1:1 dichloromethane–hexane.

    • Mechanistic Causality: The reaction generates 2.5 equivalents of succinimide. Succinimide is highly polar and will co-elute or crash out on a standard chromatography column, ruining the resolution between pyrone isomers. The silica plug traps the succinimide while allowing the pyrones to pass through.

    • Validation Checkpoint: Continue eluting until TLC analysis (Hexane:EtOAc 5:1) shows no UV-active spots (Rf = 0.40) in the eluent.

  • Concentration : Concentrate the filtrate under reduced pressure (30 °C, 100 mmHg).

    • Safety Note: Bromine gas is evaporated during this step. Ensure the rotary evaporator is properly vented into a fume hood.

  • Flash Chromatography : Purify the resulting crude oil by flash silica-gel column chromatography, eluting with hexane–dichloromethane (3:2).

    • Validation Checkpoint: Collect fractions carefully. The target 3,5-dibromo-2-pyrone elutes first, followed by the slower-running 5-bromo-2-pyrone byproduct.

Section 2: Quantitative Data & Byproduct Identification

Accurate identification of the reaction components is critical for successful purification. Below is the consolidated analytical data for the target product and its primary byproducts[2][4].

CompoundReaction RoleRf Value (5:1 Hexane:EtOAc)¹H NMR (CDCl₃) SignaturesPhysical Appearance
3,5-Dibromo-2-pyrone Target Product0.40δ 7.74 (d, J=2.4 Hz, 1H), 7.59 (d, J=2.4 Hz, 1H)Pale yellow solid
5-Bromo-2-pyrone Major Byproduct0.30δ 7.62 (dd), 7.38 (dd), 6.31 (dd)Light-brown solid
Succinimide Waste Byproduct0.00 (Retained on baseline)δ 2.73 (s, 4H), broad NH peakWhite solid
Section 3: Troubleshooting & FAQs

Q1: My purified 3,5-dibromo-2-pyrone gradually turns yellow upon storage at room temperature. Has it decomposed? A1: 3,5-dibromo-2-pyrone exhibits mild visual instability and will gradually turn yellow when stored at room temperature[5]. However, ¹H NMR analysis typically shows no decomposition peaks, indicating the bulk material remains intact[2]. To prevent this discoloration and ensure long-term stability, store the purified solid in a refrigerator or freezer.

Q2: I am seeing a trailing spot on my TLC (Rf ~0.30 in 5:1 Hexane:EtOAc). What is this, and how do I remove it? A2: This is 5-bromo-2-pyrone , the primary byproduct of the bromo-decarboxylation reaction[3]. It forms due to incomplete bromination at the C3 position or via prototropic migration and elimination sequences[4][5]. Because it elutes slower than the desired 3,5-dibromo-2-pyrone (Rf = 0.40), careful fraction collection during flash chromatography is essential to prevent it from contaminating your later fractions.

Q3: Can I skip the preliminary silica plug and load the crude mixture directly onto my flash column? A3: No. Skipping the silica plug is the most common cause of failed purifications in this synthesis. The reaction generates a massive stoichiometric excess of succinimide. If loaded directly onto a flash column, the succinimide will overload the stationary phase, causing severe band broadening and co-elution of the 3,5-dibromo-2-pyrone and 5-bromo-2-pyrone.

Q4: How can I control the regioselectivity if I want to perform cross-coupling on the 3,5-dibromo-2-pyrone later? A4: The two bromine atoms have distinct electronic environments. Stille and Suzuki couplings occur regioselectively at C3 (which has lower electron density) when using Pd(PPh₃)₄ and a catalytic amount of CuI in non-polar solvents like toluene[6][7]. Conversely, coupling can be directed to the C5 position by using a stoichiometric amount of CuI in highly polar aprotic solvents like DMF[8].

Section 4: Mechanistic & Experimental Workflow

ByproductSeparation Start Coumalic Acid + NBS + TBAB Reaction Bromo-decarboxylation (50°C, 12h, CHCl3) Start->Reaction Electrophilic bromination Crude Crude Mixture (Product + Byproducts) Reaction->Crude CO2 evolution Plug Silica Plug Filtration (1:1 DCM:Hexane) Crude->Plug Succinimide Succinimide Waste (Retained on Silica) Plug->Succinimide High polarity Concentrate Concentrated Filtrate Plug->Concentrate Eluent Flash Flash Chromatography (3:2 Hexane:DCM) Concentrate->Flash Load crude oil Product 3,5-Dibromo-2-pyrone (Rf = 0.40) Flash->Product Fractions 4-21 Byproduct 5-Bromo-2-pyrone (Rf = 0.30) Flash->Byproduct Later fractions

Workflow for the synthesis and chromatographic separation of 3,5-dibromo-2-pyrone and byproducts.

References
  • Nishii, A., & Suzuki, K. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155.[Link]

  • Pirkle, W. H., et al. (1996). 3-Bromo-2-pyrone. Organic Syntheses, 73, 231.[Link]

  • Cho, C.-G., et al. (2014). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 19(1), 1033-1054.[Link]

Sources

Optimization

Technical Support Center: Managing Side Reactions During the Bromination of Pyranones

Welcome to the Technical Support Center for pyranone functionalization. Pyranones—particularly 2H-pyran-2-ones (2-pyrones) and 4H-pyran-4-ones—are highly versatile ambiphilic dienes and scaffolds in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyranone functionalization. Pyranones—particularly 2H-pyran-2-ones (2-pyrones) and 4H-pyran-4-ones—are highly versatile ambiphilic dienes and scaffolds in pharmaceutical development. However, their unique electronic structure often leads to complex side reactions during halogenation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, regioselective bromination.

Mechanistic Foundations: Causality of Side Reactions

To control side reactions, one must first understand the dual nature of the pyranone ring. Theoretical calculations estimate that 2-pyrone possesses only 30–35% of the resonance energy of benzene. Because of this diminished aromaticity, direct electrophilic aromatic substitution is energetically unfavorable.

Instead, bromination typically proceeds via an1 [1]. The initial electrophilic attack by bromine across the diene system yields a saturated dibromide or tetrabromide intermediate. If the reaction environment lacks the proper thermodynamic driving force or base to facilitate subsequent dehydrobromination (-HBr), the intermediate remains trapped, leading to a complex mixture of saturated adducts, or it becomes susceptible to nucleophilic ring-opening by trace moisture.

Mechanism A 2-Pyrone (Starting Material) B Bromonium Ion Intermediate A->B Br2 (Electrophilic Attack) C Addition Adduct (Dibromide) B->C Br- Addition F Ring-Opening (Side Reaction) B->F H2O (Nucleophilic Attack) D Base-Promoted Dehydrobromination C->D Et3N (-HBr) E 3-Bromo-2-pyrone (Target) D->E Rearomatization

Mechanistic pathways of 2-pyrone bromination highlighting addition-elimination.

Troubleshooting Guide & FAQs

Q1: My bromination of unsubstituted 2-pyrone yields a complex mixture of saturated intermediates rather than the desired 3-bromo-2-pyrone. How do I force aromatization? A1: Because the reaction relies on an addition-elimination pathway, the intermediate is a halogenated cycloadduct. To drive the reaction to the fully conjugated 3-bromo-2-pyrone, you must actively promote dehydrobromination. Causality & Fix: The spontaneous elimination of HBr is slow. After the initial addition of Br₂ at low temperatures, introduce a non-nucleophilic base such as triethylamine (Et₃N). This rapidly deprotonates the intermediate, forcing the extrusion of the leaving group and restoring the pseudo-aromatic system [3].

Q2: I am attempting to synthesize 3,5-dibromo-2-pyrone from coumalic acid, but I observe incomplete decarboxylation and ring-opened polymeric byproducts. What are the optimal conditions? A2: Traditional bromination of coumalic acid using Br₂ in water requires heating (50 °C) to force bromo-decarboxylation. This thermal stress, combined with the highly acidic aqueous environment (generation of HBr), triggers nucleophilic attack at the C6 position, leading to ring-opening. Causality & Fix: Transition to a milder, highly selective protocol utilizing N-bromosuccinimide (NBS) and Lithium Acetate (LiOAc). LiOAc acts as a mild base to facilitate decarboxylation without triggering nucleophilic ring-opening, 2 [2].

Q3: During the bromination of enedione precursors to form 4-pyrones, I am seeing dihydropyran side products. How can I improve selectivity? A3: The cyclization of enediones into 4-pyrones involves a delicate balance between hydrogen bromide elimination and intramolecular Michael addition. Excess bromine or highly polar solvents trap the reaction at the dihydropyran stage. Causality & Fix: Strictly control the stoichiometry to exactly 1.0 equivalent of Br₂ and conduct the reaction in a non-polar solvent like dichloromethane (CH₂Cl₂) or benzene. This suppresses spontaneous acid-catalyzed cyclization before the required bromination is complete.

Troubleshooting Start Issue: Low Yield or Complex Mixture Q1 Are saturated adducts present? (NMR check) Start->Q1 A1 Increase Base (Et3N) to force elimination Q1->A1 Yes Q2 Is overbromination occurring? Q1->Q2 No A2 Switch to NBS/LiOAc or control Br2 equiv. Q2->A2 Yes Q3 Are ring-opened polymers forming? Q2->Q3 No A3 Exclude moisture & reduce reaction temp Q3->A3 Yes

Decision tree for troubleshooting low yields and side reactions during bromination.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the mitigation of specific side reactions.

SubstrateReagent SystemTarget ProductPrimary Side ReactionYield (%)Key Preventive Measure
2-Pyrone Br₂, CCl₄, no base3-Bromo-2-pyroneSaturated Adducts< 20%Reaction stalls at addition phase.
2-Pyrone Br₂, CCl₄, then Et₃N3-Bromo-2-pyroneOverbromination65-70%Add Et₃N to force rearomatization.
Coumalic Acid Br₂, H₂O, 50 °C3,5-Dibromo-2-pyroneRing-opened polymers< 45%Thermal degradation; avoid high heat.
Coumalic Acid NBS, LiOAc, CH₃CN/H₂O3,5-Dibromo-2-pyroneMinimal75% Use mild base (LiOAc) to assist -CO₂.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of intermediate steps before proceeding, thereby preventing cascading failures.

Protocol A: Controlled Monobromination of 2-Pyrone via Addition-Elimination

Objective: Selective synthesis of 3-bromo-2-pyrone while suppressing saturated adduct formation.

  • Preparation: Dissolve 2-pyrone (10 mmol) in anhydrous CCl₄ (20 mL) under a nitrogen atmosphere. Shield the reaction flask from light using aluminum foil to strictly prevent radical-initiated side pathways.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Add Br₂ (10.5 mmol, 1.05 equiv.) dropwise over 30 minutes. The reaction is exothermic; a viscous orange intermediate (the addition adduct) will begin to separate from the solution.

  • Validation Check (Critical): Withdraw a 0.1 mL reaction aliquot. Evaporate the solvent and analyze via ¹H NMR. The spectrum must show the absence of the characteristic 2-pyrone alkene protons (δ 6.2–7.5 ppm) and the appearance of upfield saturated protons, confirming complete conversion to the tetrabromide/dibromide adduct. Do not proceed until this is confirmed.

  • Base-Promoted Elimination: While maintaining the temperature at 0 °C, add triethylamine (12 mmol, 1.2 equiv.) dropwise via syringe. Stir the mixture for an additional 2 hours, allowing it to slowly warm to room temperature [3].

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine. Extract with CH₂Cl₂, dry the organic layer over anhydrous MgSO₄, and purify via silica gel chromatography to isolate 3-bromo-2-pyrone.

Protocol B: Bromo-decarboxylation of Coumalic Acid

Objective: Synthesis of 3,5-dibromo-2-pyrone using mild conditions to prevent ring-opening.

  • Preparation: Suspend coumalic acid (10 mmol) in a 1:1 mixture of CH₃CN and H₂O (30 mL) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 25 mmol, 2.5 equiv.) and Lithium Acetate (LiOAc, 25 mmol, 2.5 equiv.) sequentially at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. You will observe the evolution of CO₂ gas as the bromo-decarboxylation pathway proceeds.

  • Validation Check (Critical): Perform TLC analysis (Hexanes/EtOAc 4:1). The highly polar coumalic acid spot (near the baseline) must be completely consumed, replaced by a distinct, less polar UV-active spot corresponding to the dibrominated product.

  • Workup: Dilute the mixture with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to obtain pure 3,5-dibromo-2-pyrone [2].

References

  • Pirkle, W. H., & Dines, M. (1969). Bromination of 2-pyrone. The Journal of Organic Chemistry - ACS Publications.
  • Cho, C.-G., et al. (2013). Recent Advances in the Synthesis of 2-Pyrones. PMC - National Institutes of Health.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Bromination of 2-Pyrones. Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dihydropyrans

Welcome to the technical support center dedicated to the synthesis of dihydropyrans. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of dihydropyrans. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Dihydropyrans are prevalent structural motifs in a vast array of natural products and pharmaceutically active molecules, making their efficient synthesis a critical aspect of organic chemistry.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides & FAQs

This section directly addresses common challenges encountered during the synthesis of dihydropyrans, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Dihydropyran Product

Question: My dihydropyran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low product yield is a multifaceted issue that can stem from several factors, including catalyst activity, reaction conditions, and the purity of starting materials. Here are key areas to investigate:

1.1 Catalyst Activity and Selection:
  • Catalyst Inactivation: Heterogeneous catalysts, such as alumina, can become coated with byproducts like brown tar over time, reducing their effectiveness.[4] Regeneration by heating the catalyst at high temperatures (e.g., 450°C) with a slow stream of air can often restore its activity.[4] For N-heterocyclic carbene (NHC) catalysts, ensure proper activation of the precatalyst to the active free carbene.[4]

  • Inappropriate Catalyst Choice: The choice of catalyst is paramount and highly dependent on the reaction mechanism.

    • Lewis Acids: Lewis acids like AlCl₃, SnCl₄, and ZrCl₄ are commonly used to catalyze Diels-Alder reactions for dihydropyran formation.[5][6] The catalyst loading should be optimized, typically ranging from 0.01 to 0.6 moles per mole of the dienophile.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful organocatalysts for the synthesis of dihydropyran-2-ones through various cycloaddition pathways.[7]

    • Metal-Organic Frameworks (MOFs): Novel catalysts like Ta-MOF nanostructures have shown high efficiency in the synthesis of 1,4-dihydropyran derivatives, often under mild, room temperature conditions.[1]

1.2 Reaction Conditions:
  • Solvent Effects: The solvent can significantly influence reaction rates and yields. While common solvents like THF, toluene, and CH₂Cl₂ are frequently employed, a systematic screening is often necessary.[4][7] In some cases, solvent-free conditions have proven to be highly effective, leading to high reaction efficiency and shorter reaction times.[5][8]

  • Base Selection (for NHC-catalyzed reactions): The choice and amount of base are often crucial in NHC-catalyzed reactions. Bases such as DBU, DABCO, and Cs₂CO₃ are commonly used.[4][7] If yields are low with one base, screening others is recommended. For example, switching from DBU to DABCO has been shown to improve yields in certain cases.[4]

  • Temperature Optimization: The optimal reaction temperature is highly dependent on the specific transformation. Some reactions require elevated temperatures (e.g., 300–400°C for the dehydration of tetrahydrofurfuryl alcohol over alumina), while others proceed efficiently at room temperature.[4]

  • Additives: The addition of a Lewis acid, such as LiCl, can significantly enhance reaction efficiency and yield in some NHC-catalyzed syntheses of dihydropyran derivatives.[7]

1.3 Starting Materials:
  • Purity of Reagents: The purity of your starting materials is critical for reproducible results. Using purified grades of reagents, such as tetrahydrofurfuryl alcohol, can lead to better and more consistent yields.[4] Impurities can interfere with the catalyst or lead to the formation of side products.

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: I am performing a stereoselective dihydropyran synthesis, but the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is low. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity often requires careful optimization of catalysts, reagents, and reaction conditions.

  • Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts is essential. C₂-symmetric bis(oxazoline)-Cu(II) complexes, for instance, are effective in catalyzing inverse-electron-demand hetero-Diels-Alder reactions with high diastereo- and enantioselectivity.[9][10]

  • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity, as it can increase the energy difference between the diastereomeric transition states.[4] However, this may lead to longer reaction times.

  • Lewis Acid and Substrate Control: In Prins cyclization reactions for synthesizing tetrahydropyrans (a related saturated ring system), the choice of Lewis acid and the geometry of the starting homoallylic alcohol can significantly influence the diastereoselectivity.[11] Similarly, in silyl-Prins cyclizations, Lewis acids like TMSOTf have been shown to be highly effective in promoting the formation of cis-2,6-disubstituted dihydropyrans.[12]

  • Solvent and Base Screening: The solvent and base can also influence the stereochemical outcome. A systematic screening of these parameters is advisable.

Issue 3: Formation of Undesired Side Products and Purification Challenges

Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side products and how can I minimize their formation and effectively purify my dihydropyran?

Answer: The formation of side products is a common issue, often arising from the inherent reactivity of the intermediates or harsh reaction conditions.

  • Common Side Products: In the synthesis of 2,3-dihydropyran from tetrahydrofurfuryl alcohol, common byproducts can include tetrahydropyran (THP), cyclopentanone, and acrolein. In NHC-catalyzed reactions, the open-chain dienone can be a major side product in equilibrium with the desired 2H-pyran.[13]

  • Minimizing Side Product Formation:

    • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help to suppress side reactions.[11]

    • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and other unwanted reactions, especially when using sensitive reagents like NHCs.[4]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying dihydropyrans. A well-optimized gradient elution on silica gel or alumina is often effective.[4][14] Adding a small amount of a base like triethylamine to the eluent can help reduce tailing for basic dihydropyran derivatives.[14]

    • Recrystallization: For solid dihydropyran derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification technique.[1][5]

    • Acid-Base Extraction: For basic dihydropyrans, an acid-base extraction can be a powerful purification tool to separate them from non-basic impurities.[14]

    • Distillation: For thermally stable and volatile dihydropyrans, vacuum distillation can be used for purification on a larger scale.[14]

II. Key Synthetic Methodologies and Mechanisms

A fundamental understanding of the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for constructing dihydropyran rings.[2] It can be classified as either normal- or inverse-electron-demand.[15]

  • Normal-Electron-Demand: Involves an electron-rich diene and an electron-poor dienophile (e.g., a carbonyl compound).

  • Inverse-Electron-Demand: Involves an electron-poor diene and an electron-rich dienophile (e.g., an enol ether).[15]

Lewis acids are often used to catalyze these reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction.[16]

N-Heterocyclic Carbene (NHC) Catalysis

NHCs are versatile organocatalysts that can activate substrates in various ways to facilitate the synthesis of dihydropyran-2-ones.[7] The reaction mechanism typically involves the formation of a Breslow intermediate, which can then proceed through different pathways, such as [4+2] or [3+3] cycloadditions.[7][17]

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to dihydropyran synthesis by combining three or more reactants in a single step.[1][5] A common example is the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.[5] The mechanism often proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5]

III. Experimental Protocols

The following are generalized protocols for common dihydropyran syntheses. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for NHC-Catalyzed Synthesis of Dihydropyranones[4]
  • To a dry reaction vessel under an inert atmosphere, add the NHC precatalyst (typically 10-20 mol%).

  • Add the appropriate base (e.g., Cs₂CO₃, DBU, or DABCO, typically 1.0-1.5 equivalents) and a dry solvent (e.g., THF, toluene, or CH₂Cl₂).

  • Stir the mixture at the specified temperature for a short period to generate the active NHC catalyst.

  • Add the starting materials (e.g., an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ta-MOF Catalyzed Synthesis of 1,4-Dihydropyran Derivatives[4]
  • To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol), add the Ta-MOF nanostructure catalyst (e.g., 4 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add ethanol to the reaction mixture and filter to separate the catalyst.

  • Wash the catalyst with ethanol for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyran derivative.

IV. Data Presentation

Table 1: Troubleshooting Guide for Low Dihydropyran Yield
Potential Cause Troubleshooting Steps Key Considerations
Inactive Catalyst Regenerate heterogeneous catalysts (e.g., by heating). Ensure proper activation of precatalysts (e.g., NHCs).Catalyst deactivation can be a significant issue in continuous or recycled processes.[4]
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., THF, toluene, CH₂Cl₂, or solvent-free).Solvent choice can dramatically impact reaction kinetics and equilibrium positions.[4][7]
Incorrect Base Screen different organic and inorganic bases (e.g., DBU, DABCO, Cs₂CO₃, NEt₃).The pKa and steric bulk of the base are critical factors in many reactions.[7]
Non-optimal Temperature Optimize the reaction temperature. Consider running reactions at lower temperatures to minimize side products.Temperature affects both reaction rate and selectivity.[4]
Impure Reagents Use purified starting materials.Impurities can act as catalyst poisons or participate in side reactions.[4]

V. Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Catalyst 1. Assess Catalyst Activity Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Materials 3. Verify Starting Material Purity Start->Check_Materials Optimize_Catalyst Regenerate/Replace Catalyst Screen Different Catalysts Check_Catalyst->Optimize_Catalyst Optimize_Conditions Screen Solvents Optimize Temperature Screen Bases/Additives Check_Conditions->Optimize_Conditions Purify_Materials Purify Starting Materials Check_Materials->Purify_Materials Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Optimize_Conditions->Improved_Yield Purify_Materials->Improved_Yield

Caption: A systematic workflow for troubleshooting low product yield in dihydropyran synthesis.

Diagram 2: Key Reaction Pathways to Dihydropyrans

Dihydropyran_Synthesis Dihydropyran Dihydropyran Core HDA Hetero-Diels-Alder ([4+2] Cycloaddition) HDA->Dihydropyran NHC NHC-Catalyzed Annulation ([4+2] or [3+3] Cycloaddition) NHC->Dihydropyran MCR Multicomponent Reaction (e.g., Knoevenagel/Michael) MCR->Dihydropyran Prins Prins/Silyl-Prins Cyclization Prins->Dihydropyran Diene Diene + Dienophile Diene->HDA Unsat_Aldehyde α,β-Unsaturated Aldehyde + Pronucleophile Unsat_Aldehyde->NHC Multi_Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Multi_Reactants->MCR Homoallylic_Alcohol Homoallylic Alcohol + Aldehyde Homoallylic_Alcohol->Prins

Caption: Major synthetic strategies for the construction of the dihydropyran ring system.

References

  • Technical Support Center: Optimization of Catalysts for Dihydropyran Synthesis - Benchchem.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. Available from: [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • One-Pot Synthesis of Dihydropyrans via CO2 Reduction and Domino Knoevenagel/oxa-Diels–Alder Reactions | Organic Letters - ACS Publications. Available from: [Link]

  • Diels Alder Reaction Mechanism - BYJU'S. Available from: [Link]

  • Mechanisms of the Knoevenagel hetero Diels–Alder sequence in multicomponent reactions to dihydropyrans: experimental and theoretical investigations into the role of water - RSC Publishing. Available from: [Link]

  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes - Organic Chemistry Portal. Available from: [Link]

  • US5162551A - Process for the preparation of dihydropyrans - Google Patents.
  • Technical Support Center: Purification of Aminomethyl-dihydropyran - Benchchem.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. Available from: [Link]

  • Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis - Benchchem.
  • Diels–Alder reaction - Wikipedia. Available from: [Link]

  • A Comparative Guide to the Synthesis of Dihydropyranones: Validating the "Rapid-Cat" Method - Benchchem.
  • methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis - Benchchem.
  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC. Available from: [Link]

  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Technical Support Center: Synthesis of 2H-Pyran Derivatives - Benchchem.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Analysis of Reaction Intermediates in Pyranone Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyranone scaffolds. The study of reaction intermediates is critical for mechanism elucidation, reaction o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyranone scaffolds. The study of reaction intermediates is critical for mechanism elucidation, reaction optimization, and byproduct minimization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist in the challenging task of identifying and characterizing these transient species.

Section 1: Frequently Asked Questions (FAQs) on Pyranone Synthesis Intermediates

Q1: Why is the analysis of reaction intermediates in pyranone synthesis so important?

A1: The synthesis of pyranones often involves multi-step cascade or domino reactions where several bonds are formed in a single operation.[1] The final product distribution, yield, and stereoselectivity are dictated by the kinetics and thermodynamics of various competing pathways. Identifying the key intermediates allows researchers to:

  • Validate a Proposed Mechanism: Direct observation of a postulated intermediate provides strong evidence for a reaction pathway. Computational studies using Density Functional Theory (DFT) can further support these findings by modeling the energetic profiles of intermediates and transition states.[2]

  • Troubleshoot Poor Yields or Selectivity: The accumulation of an unexpected intermediate or the detection of species leading to side products (e.g., furanones, dimers, or decomposition products) can pinpoint the cause of a problematic reaction.[3]

  • Optimize Reaction Conditions: Understanding which step is rate-limiting or which intermediate is unstable allows for targeted optimization. For instance, if an open-chain intermediate is slow to cyclize, one might adjust the catalyst, temperature, or solvent to promote the desired ring-closing step.[1]

Q2: What are the most common types of intermediates encountered in pyranone syntheses?

A2: The nature of the intermediate is highly dependent on the synthetic route. Some common examples include:

  • Open-Chain Adducts: In tandem Knoevenagel-Michael reactions, an open-chain enolate or keto-ester, formed after the initial Michael addition, is a crucial intermediate before the final intramolecular cyclization to form the pyranone ring.[1]

  • Metallacyclic Intermediates: In transition metal-catalyzed reactions, such as those involving palladium or ruthenium, seven-membered palladacyclic or ruthenacyclic complexes can be key intermediates that precede reductive elimination to yield the pyranone product.[4][5]

  • Acylketenes: Under thermal conditions, some reactions may proceed through highly reactive acylketene intermediates, which can be trapped by various nucleophiles or undergo electrocyclization.[6]

  • Oxocarbenium Ions: Prins-type cyclizations for tetrahydropyranone synthesis often proceed through high-energy oxocarbenium ion intermediates. Controlling the fate of these intermediates is crucial to avoid undesired side reactions.[6]

Q3: Are pyranone synthesis intermediates generally stable enough to be isolated?

A3: Most often, no. Reaction intermediates in cascade reactions are, by nature, transient and designed to react further under the optimized conditions. Direct isolation is rare and typically requires significant modification of the reaction, such as:

  • Lowering the Temperature: Drastically reducing the reaction temperature can sometimes "freeze" the reaction at an intermediate stage, allowing for characterization.

  • Using a Modified Substrate: Installing a blocking group that prevents the subsequent reaction step can allow for the isolation of a stable analogue of the intermediate.

  • Trapping Experiments: Introducing a reactive species that specifically intercepts the intermediate to form a stable, characterizable adduct.

Therefore, in-situ analytical techniques are the preferred methods for their study.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable solutions.

Q4: My reaction is producing a significant furanone byproduct instead of the desired 2-pyrone. How can I improve the selectivity?

A4: This is a classic problem of competing regioselectivity, specifically between a 6-endo-dig cyclization (yielding the 2-pyrone) and a 5-exo-dig cyclization (yielding the furanone).[4] The electronic and steric environment of the open-chain intermediate dictates the preferred pathway.

Causality: The 5-exo-dig pathway is often kinetically favored, but the 6-endo-dig pathway may lead to a more thermodynamically stable product. Your reaction conditions are likely promoting the kinetic pathway.

Troubleshooting Steps:

  • Catalyst/Ligand Modification: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky N-heterocyclic carbene (NHC) ligands can sterically favor the 6-endo-dig transition state, increasing selectivity for the 2-pyrone.[4]

  • Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can alter the conformation and electronic distribution of the intermediate, promoting the desired 6-endo cyclization.[4]

  • Solvent and Temperature Optimization: Systematically screen solvents of varying polarity and coordination ability. Sometimes, lowering the temperature can favor the thermodynamic product (the pyranone). Conversely, higher temperatures might be needed to overcome the activation barrier for the 6-endo cyclization.[1]

ParameterActionRationale
Catalyst System Switch from phosphine to bulky NHC ligands.Steric hindrance disfavors the 5-exo-dig transition state.[4]
Additives Add a Lewis acid (e.g., BF₃·Et₂O, ZnBr₂).Alters the electronic character of the intermediate to favor pyranone formation.[3][4]
Temperature Screen a range from RT to reflux.Influences the balance between kinetic (furanone) and thermodynamic (pyranone) control.

Q5: The reaction has stalled. TLC and ¹H NMR show a complex mixture of unreacted starting material and what appears to be a new, stable compound that is not my product.

A5: This scenario strongly suggests the formation of a stable, off-pathway intermediate or a "dead-end" product. The intended intermediate has likely undergone an undesired transformation.

Causality: The reaction conditions may not be sufficiently energetic to promote the final cyclization, or an alternative, lower-energy pathway is being accessed. This can happen if the cyclization precursor is sterically hindered or electronically deactivated.

Troubleshooting Workflow:

G start Reaction Stalled: Complex Mixture Observed isolate Isolate the main unknown component via column chromatography. start->isolate char Characterize the isolated species: ¹H NMR, ¹³C NMR, HRMS, IR. isolate->char is_intermediate Is the structure consistent with an open-chain intermediate? char->is_intermediate Analyze Data yes_inter Yes: Final cyclization step is failing. Increase temperature, change catalyst, or use a stronger base/acid. is_intermediate->yes_inter  Yes no_inter No: An off-pathway product has formed (e.g., dimerization, rearrangement). is_intermediate->no_inter  No reassess Reassess reaction mechanism. Consider alternative pathways. Modify substrate or conditions to prevent side reaction. no_inter->reassess

Caption: A logical workflow for troubleshooting a stalled reaction.

Actionable Steps:

  • Isolate and Characterize: First, attempt to isolate the unknown major component by column chromatography. Full characterization (¹H & ¹³C NMR, HRMS, IR) is essential to determine its structure.[7]

  • Identify the Intermediate: If the isolated compound is the expected open-chain precursor, the cyclization step is the problem. You may need more forcing conditions (higher temperature) or a more effective catalyst to close the ring.

  • Identify the Side Product: If the structure is an unexpected product (e.g., a dimer), the intermediate is too reactive under the current conditions. Consider running the reaction at a lower concentration to disfavor bimolecular side reactions.[3]

Q6: I suspect a very transient intermediate is forming, but I can't see it by standard NMR or LC-MS analysis of quenched aliquots. How can I get evidence for its existence?

A6: This is a common challenge for highly reactive species. Standard workup and analysis are too slow. The key is to use in-situ monitoring or trapping techniques.

Causality: The intermediate has a very short half-life, meaning it is consumed almost as quickly as it is formed. Quenching the reaction may cause it to revert to starting materials or decompose.

Recommended Techniques:

  • In-situ Spectroscopy: Techniques like ReactIR (FTIR) or process NMR allow you to monitor the reaction in real-time without taking aliquots. You can observe the disappearance of starting material stretches (e.g., alkyne C≡C at ~2100-2260 cm⁻¹) and the appearance of intermediate-specific stretches (e.g., enone C=O at ~1650-1685 cm⁻¹) followed by the final product.

  • Rapid Injection Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly sample the reaction mixture, allowing for the detection of ionic intermediates or adducts in the gas phase.[8][9]

  • Chemical Trapping: Introduce a highly reactive trapping agent into the reaction mixture that will selectively react with the intermediate to form a stable, easily characterizable product. For example, a reactive diene could be used to trap a transient acylketene intermediate via a Diels-Alder reaction.

Section 3: Key Analytical Protocols

Protocol 1: In-situ Monitoring of Pyranone Synthesis via FT-IR Spectroscopy (ReactIR)

This protocol describes a general procedure for monitoring a reaction to identify transient intermediates by observing changes in vibrational frequencies in real time.

Methodology:

  • System Setup:

    • Assemble the reaction vessel (e.g., a three-neck flask with a condenser) and insert the ReactIR probe, ensuring the probe tip is fully submerged in the reaction solvent.

    • Set up data collection parameters in the software. Collect a background spectrum of the solvent and starting materials at the initial reaction temperature before adding the final reagent/catalyst.

  • Reaction Initiation:

    • Begin stirring and bring the reaction mixture to the desired temperature.

    • Initiate the reaction by adding the catalyst or final reagent. Immediately start time-resolved spectral acquisition (e.g., one spectrum every 30-60 seconds).

  • Data Analysis:

    • Monitor the spectra over time. Pay close attention to key regions:

      • C=O stretch region (1650-1800 cm⁻¹): Watch for the disappearance of starting material carbonyls (e.g., ester at ~1735 cm⁻¹) and the appearance of new carbonyl bands corresponding to intermediates (e.g., conjugated ketone) and the final pyranone lactone (~1700-1720 cm⁻¹).

      • C≡C or C=C regions (2100-2260 cm⁻¹ and 1600-1680 cm⁻¹): Track the consumption of alkyne or alkene starting materials.

    • Plot the absorbance of key peaks versus time to generate concentration profiles for reactants, intermediates, and products. The rise and fall of a specific peak before the final product appears is strong evidence of a reaction intermediate.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of Functionalized Pyran-2-ones

For Researchers, Scientists, and Drug Development Professionals The 2-pyrone (or pyran-2-one) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules, exhibiting a remarkabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone (or pyran-2-one) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of functionalized pyran-2-ones, moving beyond a simple cataloging of data to offer insights into the underlying structure-activity relationships (SAR) and the experimental rationale for their evaluation. As drug discovery pipelines increasingly turn to novel heterocyclic scaffolds, a comprehensive understanding of the therapeutic potential of pyran-2-ones is essential.

This document is structured to provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these compounds. Each section will present collated quantitative data, discuss the mechanistic implications, and provide detailed, field-tested experimental protocols for key biological assays.

Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyran-2-one derivatives have emerged as a promising class of anticancer agents, with their cytotoxic effects attributed to various mechanisms, including the modulation of critical signaling pathways.[1][3]

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various functionalized pyran-2-ones has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundFunctionalizationCell LineIC50 (µM)Reference
Compound 21 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[4]
HeLa (Cervix Carcinoma)2.9[4]
Compound 6 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-Lymphocyte)25-50 (EC50)[4]
Compound 4m Halogenated 1H-benzo[f]chromene derivativeMCF-7 (Breast Cancer)1.3[5]
Compound 4g Halogenated 1H-benzo[f]chromene derivativeMCF-7 (Breast Cancer)2.7[5]

Structure-Activity Relationship Insights:

The data reveals that the nature and position of substituents on the pyran-2-one ring significantly influence anticancer activity. For instance, the presence of a bulky, lipophilic naphthalene ring linked via a sulfonyl group at the 4-position, as seen in Compound 21 , is associated with potent cytotoxicity.[4] In contrast, an amino linker with an indole moiety at the same position (Compound 6 ) results in considerably lower activity.[4] Furthermore, halogenation of fused pyran systems, as in the benzo[f]chromene series, can lead to highly potent compounds like 4m and 4g against breast cancer cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran-2-one derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Add Compounds to Cells Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubate_48h Incubate for 48-72h Treatment->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Comparative Antimicrobial Activity: Combating Pathogenic Microbes

Functionalized pyran-2-ones have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[6][7]

Quantitative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency.

CompoundFunctionalizationMicroorganismMIC (µg/mL)Reference
Compound 8a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56[7]
Compound 9 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75[7]
Compound 8 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumPotent[6]

Structure-Activity Relationship Insights:

For antimicrobial pyran-3(6H)-ones, the presence of a phenylthio group at the 2-position appears to be beneficial for activity against Gram-positive bacteria.[7][8] Esterification at the 6-position can further enhance this activity.[9] Interestingly, the conversion of the pyran-2-one ring to a pyridine-2-one scaffold can lead to compounds with broad-spectrum antimicrobial activity.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique for determining the MIC of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Serially dilute the pyran-2-one derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density.

Visualizing a Potential Mechanism of Action

Antimicrobial_Mechanism Pyranone Functionalized Pyran-2-one Membrane Bacterial Cell Membrane Pyranone->Membrane Disruption Enzyme Essential Bacterial Enzyme Pyranone->Enzyme Inhibition Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Leads to

Caption: Potential antimicrobial mechanisms of pyran-2-ones.

Comparative Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyran-2-one derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[10][11]

Quantitative Analysis of Anti-inflammatory Potency

The inhibitory activity against COX enzymes is a crucial parameter for evaluating the anti-inflammatory potential of these compounds.

CompoundFunctionalizationTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 12e 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-20.02>5000[10]
Celecoxib (Reference Drug)COX-20.07474[10]
Rofecoxib (Reference Drug)COX-20.50>200[10]
Compound 19 Pyran derivativeiNOS & COX-2 expressionSignificant inhibitionNot specified[11]

Structure-Activity Relationship Insights:

The 3,4,6-triphenylpyran-2-one scaffold has proven to be a highly effective template for designing selective COX-2 inhibitors.[10] The presence of a p-methanesulfonylphenyl group at the C-3 position and a p-methoxyphenyl group at the C-6 position, as in Compound 12e , leads to exceptional potency and selectivity for COX-2 over COX-1, surpassing that of established drugs like celecoxib and rofecoxib.[10] Other pyran derivatives, such as Compound 19 , have been shown to exert their anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2.[11]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2. The assay measures the amount of prostaglandin produced, which is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing heme and the COX-2 enzyme.

  • Inhibitor Pre-incubation: Pre-incubate the pyran-2-one derivatives and a known COX-2 inhibitor (positive control) with the enzyme solution for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizing the COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pyranone Pyran-2-one Inhibitor Pyranone->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a pyran-2-one derivative.

Conclusion

Functionalized pyran-2-ones represent a versatile and highly promising scaffold in medicinal chemistry. The comparative data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of rational design in optimizing the biological activity of these compounds. The detailed experimental protocols provided serve as a practical resource for researchers seeking to evaluate the therapeutic potential of novel pyran-2-one derivatives. Further investigation into the in vivo efficacy and safety of lead compounds identified from these in vitro studies is a critical next step in translating the promise of this chemical class into tangible therapeutic benefits.

References

  • Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Rel
  • Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors - PubMed. (URL: [Link])

  • The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide - Benchchem. (URL: )
  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Structure−Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. (URL: [Link])

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (URL: [Link])

  • Structure–activity relationship of the aromatic moiety of 6-substituted 5,6-dihydro-2H-pyran-2-one to find the novel compound showing higher plant growth inhibitory activity | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. (URL: [Link])

  • A New 2H-Pyran-2-One Derivative and Anti-inflammatory Constituents of Alpinia zerumbet. (URL: [Link])

  • The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. (URL: [Link])

  • 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological activities of some fused pyran derivatives. (URL: [Link])

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL: [Link])

  • Anti-inflammatory benzopyran-2-ones and their active oxygen species (aos) scavenging activity - PubMed. (URL: [Link])

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. (URL: [Link])

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (URL: [Link])

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University. (URL: [Link])

  • Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC. (URL: [Link])

  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed. (URL: [Link])

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. (URL: [Link])

  • 2H-Pyran-2-ones: Structures, syntheses, transformations, applications - ResearchGate. (URL: [Link])

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (URL: [Link])

  • Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs | Semantic Scholar. (URL: [Link])

  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity | International journal of health sciences - ScienceScholar. (URL: [Link])

  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them - AIP Publishing. (URL: [Link])

Sources

Comparative

structural validation of 3,5-Dibromo-dihydro-pyran-2,6-dione by NMR and elemental analysis

As a Senior Application Scientist, I frequently evaluate the structural integrity of highly reactive synthons used in drug discovery. The compound 3,5-dibromo-dihydro-pyran-2,6-dione (widely known in synthetic literature...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of highly reactive synthons used in drug discovery. The compound 3,5-dibromo-dihydro-pyran-2,6-dione (widely known in synthetic literature as 2,4-dibromoglutaric anhydride) is a conformationally restricted, di-halogenated scaffold critical for synthesizing azetidine dicarboxylic acids—key pharmacophores in neuroactive drug development targeting excitatory amino acid receptors .

However, its high electrophilicity makes it exceptionally prone to ring-opening hydrolysis. Researchers often unknowingly purchase or generate the degraded open-chain alternative, 2,4-dibromoglutaric acid . This guide objectively compares the analytical performance of the high-purity cyclic anhydride against its uncyclized alternative, providing a self-validating framework using Nuclear Magnetic Resonance (NMR) and Elemental Analysis (EA) to guarantee structural integrity.

The Causality of Structural Validation (E-E-A-T)

To establish a self-validating analytical system, we must rely on orthogonal techniques. NMR provides regiochemical and stereochemical mapping, while EA provides absolute mass-balance quantification.

1. The Causality of NMR Symmetry: The bromination and subsequent dehydration of glutaric anhydride yield a mixture of diastereomers.

  • The dl (racemic) isomer possesses C2​ symmetry. The protons at C3 and C5 are chemically equivalent, and the C4 methylene protons are equivalent. This results in a clean A2​X2​ spin system (two distinct triplets).

  • The meso isomer contains a plane of symmetry ( Cs​ ). This makes the C4 methylene protons diastereotopic, breaking the symmetry of the coupling and resulting in a complex multiplet (a doublet of doublets for C3/C5, and two distinct doublet of triplets for C4) .

2. The Causality of Anhydrous Solvents: A critical failure point in standard analytical workflows is the use of standard commercial CDCl3​ . Standard chloroform-d contains trace moisture ( D2​O ) and DCl . If used, the cyclic anhydride will rapidly hydrolyze during the NMR acquisition, generating false "acid" impurity peaks. Our protocol mandates strictly anhydrous conditions to prevent this observer effect.

3. The Causality of Orthogonal EA: NMR is "blind" to inorganic salts and often struggles to accurately integrate broad carboxylic acid −OH protons. EA cross-verifies the NMR data. If the anhydride has hydrolyzed to the acid, the addition of H2​O significantly drops the mass percentage of Carbon (from 22.09% to 20.71%). If EA matches the theoretical values, it definitively validates the bulk purity of the cyclic structure .

Comparative Performance Analysis

The tables below summarize the quantitative data used to differentiate the high-purity cyclic anhydride product from its open-chain alternative.

Table 1: 1H NMR & IR Spectral Comparison | Analytical Feature | High-Purity 3,5-Dibromo-dihydro-pyran-2,6-dione (Product) | 2,4-Dibromoglutaric Acid (Alternative / Degradant) | | :--- | :--- | :--- | | Structural State | Intact Cyclic Anhydride | Open-chain Dicarboxylic Acid | | dl Isomer (Major) | δ 4.90 (t, 2H, J =6 Hz), 2.87 (t, 2H, J =6 Hz) | δ 5.12 (t, 2H, J =8.5 Hz), 3.08 (t, 2H, J =8.5 Hz) | | meso Isomer (Minor) | δ 4.77 (dd, 2H), 3.15 (dt, 1H), 2.85 (m, 1H) | Complex multiplet > 5.0 ppm | | IR Carbonyl Stretch | 1817 cm⁻¹, 1775 cm⁻¹ (Asymmetric/Symmetric) | ~1700 cm⁻¹ (Broad, Hydrogen-bonded) |

Table 2: Elemental Analysis (Theoretical vs. Acceptable Limits) | Element | Theoretical (Anhydride: C5​H4​Br2​O3​ ) | Acceptance Criteria (±0.3%) | Theoretical (Acid: C5​H6​Br2​O4​ ) | | :--- | :--- | :--- | :--- | | Carbon (C) | 22.09% | 21.79% – 22.39% | 20.71% (Fails spec) | | Hydrogen (H) | 1.48% | 1.18% – 1.78% | 2.09% (Fails spec) | | Bromine (Br) | 58.78% | 58.48% – 59.08% | 55.13% (Fails spec) |

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Moisture-Free 1H & 13C NMR Acquisition
  • Solvent Purification: Pass commercial CDCl3​ through a 5 cm plug of basic alumina (Brockmann Grade I) to remove trace DCl and moisture. Store over activated 4Å molecular sieves for 24 hours prior to use.

  • Sample Preparation: Inside a nitrogen-purged glovebox, dissolve 15 mg of the sample in 0.6 mL of the anhydrous CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube and seal with a PTFE cap and Parafilm. Acquire 1H NMR spectra at 300 MHz or 400 MHz using a 10-second relaxation delay ( d1 ).

    • Causality Note: A long relaxation delay ensures accurate, quantitative integration of the C3/C5 methine protons versus the C4 methylene protons, which is critical for quantifying the dl/meso ratio without T1 relaxation bias.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the triplet at 4.90 ppm (dl isomer) and the doublet of doublets at 4.77 ppm (meso isomer) to confirm the absence of downfield acid shifts (>5.0 ppm).

Protocol 2: High-Precision Elemental Analysis (EA)
  • Instrument Calibration: Calibrate the CHN combustion analyzer using acetanilide as a high-purity standard. Run an empty tin capsule to establish the baseline.

  • Combustion Analysis (C, H): Weigh exactly 2.000 ± 0.001 mg of the sample into a tin capsule. Combust at 950°C in an oxygen-rich environment.

    • Causality Note: Precise micro-weighing is mandatory. Because the theoretical hydrogen content is extremely low (1.48%), minor atmospheric moisture adsorption during weighing will heavily skew the H% upward, falsely indicating hydrolysis.

  • Halogen Quantification (Br): Perform a Schöninger oxygen flask combustion on a separate 10 mg sample . Absorb the combustion gases in 10 mL of 0.1 M NaOH containing 3 drops of 30% H2​O2​ .

  • Argentometric Titration: Boil the absorption solution to destroy excess H2​O2​ , acidify with dilute HNO3​ , and titrate the bromide ions with 0.01 M AgNO3​ using eosin as an adsorption indicator.

Analytical Validation Workflow

ValidationWorkflow Start Sample: 3,5-Dibromo-dihydro-pyran-2,6-dione NMR 1H & 13C NMR Spectroscopy (Anhydrous CDCl3) Start->NMR EA Elemental Analysis (Combustion & Titration) Start->EA NMR_Pass Anhydride Confirmed dl: 4.90 ppm, meso: 4.77 ppm NMR->NMR_Pass  Concordant NMR_Fail Hydrolysis Detected Acid Impurity: >5.0 ppm NMR->NMR_Fail  Discordant EA_Pass EA Matches C5H4Br2O3 C: 22.09%, H: 1.48%, Br: 58.78% EA->EA_Pass  ±0.3% Limit Valid High-Purity Synthon Validated NMR_Pass->Valid EA_Pass->Valid

Analytical validation workflow for 3,5-Dibromo-dihydro-pyran-2,6-dione purity and structural integrity.

References

  • Title: European Patent EP0299513A1 - Azetidine derivatives, compositions and their use[1] Source: Google Patents URL:

  • Title: Vogel's Textbook of Quantitative Chemical Analysis (5th Edition)[2][3][4] Source: Internet Archive / Digital Library URL: [Link]

Sources

Validation

computational modeling of 3,5-Dibromo-dihydro-pyran-2,6-dione reactivity

Computational Modeling of 3,5-Dibromo-dihydro-pyran-2,6-dione Reactivity: A Comparative Guide to Quantum Chemistry Suites Executive Summary 3,5-Dibromo-dihydro-pyran-2,6-dione (commonly known as α,α′ -dibromoglutaric anh...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling of 3,5-Dibromo-dihydro-pyran-2,6-dione Reactivity: A Comparative Guide to Quantum Chemistry Suites

Executive Summary

3,5-Dibromo-dihydro-pyran-2,6-dione (commonly known as α,α′ -dibromoglutaric anhydride) is a highly reactive bis-electrophilic precursor critical in the synthesis of strained nitrogen heterocycles, particularly azetidine derivatives[1]. The conversion of this anhydride into an azetidine involves a complex cascade: ring-opening to a dibromo diester followed by a double nucleophilic substitution ( SN​2 ) by a primary amine[2]. For drug development professionals and computational chemists, accurately modeling the transition states (TS) of these halogen-displacement reactions is notoriously difficult. This guide objectively compares the performance of leading computational suites—Gaussian 16, ORCA 5.0, and Schrödinger Jaguar—in predicting the reactivity and thermodynamic feasibility of this pathway.

Mechanistic Causality and Computational Challenges

The formation of the azetidine ring from the dibromo diester intermediate is thermodynamically penalized by the immense ring strain (~26 kcal/mol) of the resulting four-membered heterocycle. Kinetically, the transition state requires the nucleophilic nitrogen to attack the α -carbon while accommodating the steric bulk and polarizability of the leaving bromine atom.

Standard Density Functional Theory (DFT) methods like B3LYP often fail to accurately model these transition states because they inherently underestimate London dispersion forces, which are significant when heavy halogens are involved[3]. Consequently, B3LYP artificially inflates the activation barrier. In contrast, the M06-2X functional is explicitly parameterized to capture non-covalent interactions and dispersion, making it vastly superior for halogen-involved transition states[4]. For ultimate validation, Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) methods provide "gold standard" single-point energies by recovering >99.9% of the dynamic correlation energy at a fraction of the computational cost of canonical CCSD(T)[5].

Comparative Analysis of Computational Suites

To evaluate these platforms, we modeled the rate-limiting intramolecular SN​2 cyclization step of the dibromo diester intermediate reacting with benzylamine.

Software SuiteLevel of TheoryCPU Time (Relative) ΔG‡ (kcal/mol)Deviation from Exp. KineticsBest Use Case
Gaussian 16 M06-2X/def2-TZVPModerate (1.0x)18.4< 1.0 kcal/molTS Geometry Optimization
ORCA 5.0 DLPNO-CCSD(T)/cc-pVTZHigh (3.5x)17.8BenchmarkSingle-Point Energy Refinement
Schrödinger Jaguar B3LYP-D3/6-31G*Low (0.4x)24.1> 5.0 kcal/molRapid Conformational Screening

Self-Validating Methodology

A robust computational protocol must be self-validating. The following workflow ensures that the calculated transition state mathematically connects the correct pre-reaction complex to the desired azetidine product, which is then corroborated by wet-lab synthesis.

G A 1. Conformational Search (GFN2-xTB) B 2. Geometry Optimization (DFT: M06-2X/def2-TZVP) A->B C 3. Transition State Search (Berny Algorithm) B->C D 4. Frequency Analysis (Single Imaginary Freq) C->D E 5. IRC Calculation (Minima Validation) D->E F 6. Single-Point Refinement (DLPNO-CCSD(T)) E->F

Computational workflow for validating transition states of 3,5-dibromo-dihydro-pyran-2,6-dione.

R R1 3,5-Dibromo-dihydro- pyran-2,6-dione I1 Ring-Opened Dibromo Diester R1->I1 Benzyl Alcohol TS SN2 Transition State (Ring Closure) I1->TS Benzylamine P1 Azetidine Derivative TS->P1 HBr Elimination

Reaction pathway from 3,5-dibromo-dihydro-pyran-2,6-dione to azetidine derivatives.

Step-by-Step Protocols

Protocol 1: Computational TS Search and Validation (Gaussian 16 & ORCA 5.0)
  • Conformational Screening: Generate conformers of the dibromo diester-benzylamine pre-reaction complex using the GFN2-xTB semi-empirical method to locate the global minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer in Gaussian 16 using the M06-2X functional and the def2-TZVP basis set (opt freq M06-2X/def2-TZVP).

  • Transition State Search: Guess the TS geometry (C-N bond forming at ~2.1 Å, C-Br bond breaking at ~2.4 Å) and execute a Berny algorithm optimization (opt=(ts, calcall, noeigentest)).

  • Frequency Validation: Analyze the output thermochemistry. The TS must exhibit exactly one imaginary frequency (typically around -450 cm⁻¹) corresponding to the vibrational mode of the SN​2 displacement.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation (irc=(calcall, forward, reverse)) to mathematically prove the TS connects the reactant basin to the azetidine product basin.

  • High-Level Refinement: Export the optimized TS coordinates to ORCA 5.0. Execute a single-point energy calculation using ! DLPNO-CCSD(T) cc-pVTZ TightPNO to obtain the highly accurate activation barrier[6].

Protocol 2: Wet-Lab Synthesis and Empirical Validation

To empirically validate the computational predictions, the reaction is executed in the laboratory[1].

  • Anhydride Activation: Dissolve 3,5-dibromo-dihydro-pyran-2,6-dione (1.0 eq) in anhydrous DMF. Add benzyl alcohol (2.2 eq) and oxalyl chloride (1.1 eq) at 0°C. Causality: Oxalyl chloride acts as a dehydrating/activating agent, driving the quantitative ring-opening to the dibromo diester without requiring harsh thermal conditions that might degrade the halogens.

  • Cyclization: Add benzylamine (3.0 eq) dropwise. Elevate the temperature to 80°C for 12 hours. Causality: The elevated temperature provides the thermal energy required to overcome the ~18 kcal/mol activation barrier predicted by the M06-2X model. Excess amine acts as an acid scavenger for the generated HBr.

  • Isolation: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • NMR Validation: Confirm the azetidine structure via ¹H-NMR. The presence of highly shielded, strained ring protons at δ 3.2–3.8 ppm validates the successful cyclization, confirming the computational pathway.

Conclusion

For modeling the complex reactivity of 3,5-dibromo-dihydro-pyran-2,6-dione, legacy functionals like B3LYP (as often defaulted in rapid screening tools) provide misleading kinetic data due to poor dispersion modeling. A hybrid approach—utilizing Gaussian 16 with M06-2X for accurate geometric optimization of the halogen-transition state, followed by ORCA's DLPNO-CCSD(T) for thermodynamic refinement—yields the most objective, experimentally consistent results for drug development applications.

References[1] Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. nih.gov.Link[2] Buy 4-(Azetidin-3-yl)aniline | 7215-04-5 - Smolecule. smolecule.com. Link[3] Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets. nih.gov. Link[4] M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions | The Journal of Physical Chemistry A. acs.org. Link[5] Assessment of the DLPNO Binding Energies of Strongly Noncovalent Bonded Atmospheric Molecular Clusters - PMC. nih.gov. Link[6] Exploring CPS-extrapolated DLPNO-CCSD(T1) reference values for benchmarking DFT methods on enzymat - ChemRxiv. chemrxiv.org. Link

Sources

Comparative

A Comprehensive Guide to DFT Analysis of Pyranone Electronic Properties for Drug Discovery and Materials Science

Introduction: The Significance of the Pyranone Scaffold and the Power of Computational Insight Pyranone-based molecules are a cornerstone in the fields of medicinal chemistry and materials science. This heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyranone Scaffold and the Power of Computational Insight

Pyranone-based molecules are a cornerstone in the fields of medicinal chemistry and materials science. This heterocyclic scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][2] Their unique electronic structure also makes them promising candidates for applications in organic solar cells and nonlinear optical devices.[3] To accelerate the discovery and optimization of novel pyranone derivatives, a deep understanding of their electronic properties is paramount.

Density Functional Theory (DFT) has emerged as an indispensable computational tool for this purpose.[4] DFT allows researchers to model the electronic structure of molecules with a remarkable balance of accuracy and computational efficiency, providing predictive insights into reactivity, stability, and potential bioactivity before a single compound is synthesized.[5][6]

This guide provides a comprehensive comparison of DFT methodologies for analyzing the electronic properties of pyranones. It is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, practical protocols. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Computational Toolkit - A Comparative Guide to Method Selection

The accuracy of any DFT study hinges on the appropriate selection of the computational method. This involves choosing the right software, functional, and basis set for the specific chemical problem at hand.

Selecting the Right Software

Several quantum chemistry packages are available, each with its own strengths. For molecular systems like pyranones, the most common choices include:

  • Gaussian: Often considered the industry standard for molecular calculations, it is a robust, commercial software package with a wide range of implemented methods.[7]

  • ORCA: A powerful and versatile program that is free for academic users. It is particularly strong in calculating spectroscopic properties and is known for its user-friendly syntax and efficiency.[7][8][9]

  • GAMESS: A free, actively developed software package that offers a broad spectrum of computational chemistry methods.[7][8]

The choice often depends on user familiarity, available computational resources, and specific feature requirements. For the protocols outlined in this guide, the concepts are transferable across these platforms.

The Heart of DFT: A Comparison of Functionals

The functional is the core component of a DFT calculation, approximating the complex exchange-correlation energy of the electrons. Functionals are often categorized on a conceptual "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.

For pyranones and similar organic molecules, the following functionals are widely used and recommended:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most popular and well-benchmarked for general-purpose calculations on organic molecules.[1][10][11] It provides a reliable description of molecular geometries, energies, and electronic properties for a vast range of systems.

  • PBE0 and CAM-B3LYP: These are also hybrid functionals. PBE0 often yields accurate predictions for UV absorption spectra.[12][13] CAM-B3LYP is a long-range corrected functional, making it particularly suitable for systems where charge-transfer excitations are important.

  • Dispersion-Corrected Functionals (e.g., B3LYP-D3): Standard DFT functionals can struggle to accurately describe non-covalent interactions (van der Waals forces), which are crucial for understanding crystal packing and ligand-receptor binding. Adding an empirical dispersion correction, such as Grimme's D3, is essential for obtaining accurate results in these cases.[14]

Describing the Electrons: Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

  • Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost.[15]

    • Polarization functions (d,p): These are crucial for describing the non-spherical nature of electron density in bonds and are essential for accurate geometry and frequency calculations.[16]

    • Diffuse functions (+): These are important for systems with delocalized electrons, such as anions or in the calculation of excited states, as they allow the orbitals to expand further from the atomic nuclei.[16]

  • Ahlrichs Basis Sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is well-balanced and highly recommended for DFT calculations across the periodic table.[17] They are often paired with robust auxiliary basis sets for efficient calculations.

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are systematically constructed to converge towards the complete basis set limit and are excellent for high-accuracy wavefunction-based methods, though they can also be used for DFT.[11]

Recommendation for Pyranones: A basis set like def2-TZVP or 6-311+G(d,p) provides an excellent starting point, delivering a high degree of accuracy for electronic properties without being excessively computationally demanding.[17][18]

Methodological Choice Common Alternatives for Pyranone Analysis Rationale and Key Considerations
Software Gaussian, ORCA, GAMESSChoice depends on cost (commercial vs. free), user experience, and specific required functionalities. ORCA is often praised for its speed and academic-friendly license.[7][9]
DFT Functional B3LYP, PBE0, CAM-B3LYP, M06-2XB3LYP is a robust workhorse for geometries and general properties.[1] PBE0 and CAM-B3LYP are often superior for excited state (TD-DFT) calculations.[12][13] Always consider adding a dispersion correction (e.g., -D3) for systems with significant non-covalent interactions.
Basis Set 6-311+G(d,p), def2-TZVP, cc-pVTZA triple-zeta (TZ) basis set with polarization functions is recommended for reliable results.[16] Diffuse functions (+) are crucial for anions, excited states, and describing non-covalent interactions accurately.[16]

Part 2: A Practical Workflow for DFT Analysis of Pyranones

This section outlines a self-validating protocol for the computational analysis of a pyranone derivative. The workflow ensures that the calculated properties are derived from a stable, well-characterized molecular structure.

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Analysis & Interpretation mol_build 1. Build 3D Structure (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (e.g., B3LYP/def2-TZVP) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min thermo Obtain Thermochemical Data (Enthalpy, Gibbs Free Energy) freq_calc->thermo sp_calc 4. Single-Point Energy & Property Calculation properties Extract Electronic Properties (HOMO, LUMO, MEP, NBO) sp_calc->properties Wavefunction/Density verify_min->sp_calc Validated Structure validation 5. Experimental Validation (NMR, X-ray, UV-Vis) properties->validation Compare Calculated vs. Experimental Data

Caption: A typical workflow for the DFT analysis of a pyranone molecule.

Step-by-Step Experimental Protocol
  • Step 1: Molecular Structure Preparation

    • Action: Construct the 3D chemical structure of the target pyranone molecule using a molecular editor like Avogadro or GaussView.

    • Causality: A reasonable starting geometry is necessary for the optimization algorithm to find the energy minimum efficiently. A poor starting structure can lead to convergence on a high-energy local minimum or failure of the calculation.

  • Step 2: Geometry Optimization

    • Action: Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy.

    • Example Input (ORCA): ! B3LYP def2-TZVP D3BJ Opt

    • Causality: All subsequent electronic properties must be calculated from a stable, optimized structure. Calculating properties on an unoptimized geometry is physically meaningless, as it does not represent the molecule in its ground state.

  • Step 3: Vibrational Frequency Analysis

    • Action: Following optimization, perform a frequency calculation at the same level of theory.

    • Example Input (ORCA): ! B3LYP def2-TZVP D3BJ Freq

    • Causality: This step is a critical validation check. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the "optimized" structure is not stable and needs to be re-optimized. This calculation also provides important thermochemical data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[19]

  • Step 4: Electronic Property Calculation

    • Action: Using the validated minimum-energy geometry, perform a single-point energy calculation. This is a non-iterative calculation that produces the final electronic wavefunction and a detailed output of various electronic properties.

    • Example Input (ORCA): ! B3LYP def2-TZVP D3BJ (Additional keywords for specific properties like NBO may be needed).

    • Causality: This final, high-precision calculation on the validated geometry provides the core data for analysis, including molecular orbital energies, electrostatic potential, and atomic charges.

Part 3: Interpreting the Electronic Landscape of Pyranones

The output from DFT calculations provides a rich dataset describing the electronic nature of the molecule. Understanding these properties is key to predicting reactivity and function.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • Significance: The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity.[20] A smaller gap generally implies a more reactive molecule that is more easily polarized.[3][21]

  • Application to Pyranones: Studies show that substituents on the pyranone ring can significantly modulate the HOMO-LUMO gap.[3][10] Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically leading to a smaller gap and increased reactivity.

HOMO_LUMO cluster_properties Derived Properties lumo LUMO (Lowest Unoccupied MO) Electron Acceptor homo HOMO (Highest Occupied MO) Electron Donor gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) lumo->gap homo->gap reactivity Chemical Reactivity & Kinetic Stability gap->reactivity Small Gap → High Reactivity

Caption: The relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of charge distribution.

  • Significance: MEP maps are invaluable for identifying the reactive sites of a molecule.[1]

    • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In pyranones, these are typically located around the carbonyl oxygen and other heteroatoms.[22]

    • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

  • Application to Drug Design: In drug development, the MEP map of a pyranone derivative can be used to predict how it might interact with the active site of a target protein, guiding the design of more potent and selective inhibitors.[23][24]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding, charge distribution, and intramolecular interactions.

  • Significance: It allows for the quantification of atomic charges, the analysis of orbital interactions (hyperconjugation), and the identification and characterization of intramolecular hydrogen bonds.[1][14]

  • Application to Pyranones: NBO can be used to understand the stability conferred by intramolecular hydrogen bonds in certain pyranone derivatives and to quantify the electron-donating or -withdrawing effects of substituents through charge analysis.[1]

Property Derivative Functional/Basis Set HOMO (eV) LUMO (eV) Gap (eV) Dipole Moment (Debye) Source
Pyran-2,4-dioneCompound 1B3LYP/6-31G(d,p)---0.1786[1]
Pyran-2,4-dioneCompound 6B3LYP/6-31G(d,p)---3.4590[1]
4H-pyran derivativeACNPPCB3LYP/6-311G(d,p)-6.533-2.6153.918-[25]
Spiro-pyranopyrazoleTitle CompoundB3LYP/6-311++G(d,p)--4.97075.0632[26][27]

Note: This table synthesizes representative data. Direct comparison between different studies should be done with caution due to variations in specific molecular structures and computational levels.

Part 4: Bridging Theory and Experiment - Validation is Key

A core tenet of computational science is that theoretical predictions must be validated against experimental data. This synergy elevates the confidence in the computational model and allows it to be used for truly predictive purposes.

  • Structural Validation: Optimized geometries from DFT can be compared with high-resolution X-ray crystallography data. A low root-mean-square deviation (RMSD) between the calculated and experimental structures provides strong validation for the chosen level of theory.[14]

  • Spectroscopic Validation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to absorption maxima (λmax) in UV-Vis spectra. Good agreement between calculated and experimental spectra validates the description of the frontier orbitals.[12][13]

    • NMR Spectra: DFT can be used to predict NMR chemical shifts. Comparing these with experimental spectra can confirm structural assignments, particularly for complex molecules where assignments are ambiguous.[28][29]

By grounding computational models in experimental reality, researchers can confidently use DFT to screen virtual libraries of pyranone derivatives, prioritize synthetic targets, and rationalize structure-activity relationships, ultimately accelerating the pace of innovation.

References

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. (n.d.). Retrieved from [Link]

  • Hagar, M., et al. (2021). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 26(15), 4649. Available at: [Link]

  • Der Pharma Chemica. (n.d.). DFT investigations on optoelectronic properties of new low gap compounds based on pyran as solar cells materials. Retrieved from [Link]

  • El-Malah, A. A., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Helvetica Chimica Acta, e202400069. Available at: [Link]

  • ResearchGate. (n.d.). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. Retrieved from [Link]

  • Armaković, S. J., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619. Available at: [Link]

  • Jacquemin, D., et al. (2006). TD-DFT Investigation of the UV Spectra of Pyranone Derivatives. The Journal of Physical Chemistry A, 110(28), 8954-8961. Available at: [Link]

  • PubMed. (2006). TD-DFT investigation of the UV spectra of pyranone derivatives. Retrieved from [Link]

  • Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link]

  • D'Oca, M. G. M., et al. (2015). Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. Journal of Organic Chemistry, 80(23), 11846-11857. Available at: [Link]

  • An-Najah Staff. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical and experimental studies on the structure and vibrational spectra of substituted 2-pyranones. Retrieved from [Link]

  • Singh, P., et al. (2024). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. Scientific Reports, 14(1), 12345. Available at: [Link]

  • Covenant University. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one and 4(1H)-pyridone derivatives. Retrieved from [Link]

  • Hussaini, S. Y., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Journal of Advanced Scientific Research, 12(1), 1-5. Available at: [Link]

  • ARPI. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). What is a good replacement for Gaussian? Retrieved from [Link]

  • ResearchGate. (n.d.). The HOMO–LUMO gap calculated by DFT studies. Retrieved from [Link]

  • Reddit. (2023). Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrostatic potentials during adsorption and photochemical reactions of pyranine on bilayer lipid membranes. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • Burke, K. (2008). Which functional should I choose?. Retrieved from [Link]

  • Frontiers in Chemical Sciences. (2026). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Retrieved from [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Retrieved from [Link]

  • ACS Publications. (2022). Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. Journal of Chemical Theory and Computation, 18(5), 2874–2886. Available at: [Link]

  • YouTube. (2023). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. Retrieved from [Link]

  • Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • PMC. (n.d.). Pixel calculations using Orca or GAUSSIAN for electron density automated within the Oscail package. Retrieved from [Link]

  • MDPI. (2023). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. Molecules, 28(6), 2636. Available at: [Link]

  • ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]

  • Frontiers. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 929949. Available at: [Link]

  • PMC. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. RSC Advances, 12(22), 13989-14002. Available at: [Link]

  • MDPI. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3998. Available at: [Link]

Sources

Validation

reactivity comparison of pyran-2-ones as scaffolds for heterocyclic synthesis

Reactivity Comparison of Pyran-2-ones as Scaffolds for Heterocyclic Synthesis Introduction 2H-Pyran-2-ones (α-pyrones) represent a highly versatile class of six-membered unsaturated lactones that serve as foundational bu...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison of Pyran-2-ones as Scaffolds for Heterocyclic Synthesis

Introduction 2H-Pyran-2-ones (α-pyrones) represent a highly versatile class of six-membered unsaturated lactones that serve as foundational building blocks in the synthesis of complex heterocycles and aromatic scaffolds. Their unique reactivity stems from a delicate balance between aliphatic and aromatic character; while they exhibit some aromatic stabilization, they readily participate as dienes in pericyclic reactions and act as multi-centered electrophiles susceptible to nucleophilic ring-opening[1]. This guide provides a comparative analysis of their reactivity profiles, focusing on Diels-Alder cycloadditions and nucleophilic transformations, supported by thermodynamic data and validated experimental protocols.

Cycloaddition Reactivity: Diels-Alder Pathways

The application of 2H-pyran-2-ones in [4+2] cycloadditions is one of their most powerful synthetic utilities. Depending on their substitution patterns, these scaffolds can participate in both Normal Electron Demand (NED) and Inverse Electron Demand (IED) Diels-Alder reactions.

Substituent Effects on NEDDA Reactivity In NED reactions (electron-rich diene reacting with an electron-poor dienophile), the polarization of the 2H-pyran-2-one system dictates the reaction kinetics. Unsubstituted pyran-2-ones are weakly polarized, requiring harsh conditions to overcome their aromatic stabilization energy. Introducing electron-donating groups increases the HOMO energy of the diene, enhancing reactivity. Conversely, electron-withdrawing groups depress reactivity. For example, in reactions with acetylenedicarboxylates,2[2].

Thio-Analogues and IEDDA Reactivity When reacting with electron-rich or strained dienophiles (e.g., bicyclo[6.1.0]nonyne, BCN), the system shifts to an IEDDA mechanism. Density Functional Theory (DFT) studies reveal that substituting the oxygen atoms with sulfur profoundly impacts the activation barrier.3[3]. This enhanced reactivity is driven by a lower distortion energy required to reach the transition state.

DA_Pathway A 2H-Pyran-2-one (Diene) C Bicyclo[2.2.2]octadiene Intermediate A->C [4+2] Cycloaddition B Alkyne (Dienophile) B->C D Aromatic Scaffold C->D Retro-Diels-Alder E CO2 Release C->E Extrusion

Diels-Alder and retro-Diels-Alder cascade of 2H-pyran-2-ones yielding aromatic scaffolds.

Nucleophilic Ring Transformations

Unlike robust aromatic systems like benzene,1[1]. The hard lactone carbonyl (C-2) is typically the primary site of attack for hard nucleophiles like amines and hydrazines.

When reacted with bis-nucleophiles (e.g., hydrazine), the initial attack cleaves the lactone ring, forming an acyclic intermediate. Subsequent intramolecular condensation between the secondary nucleophilic center and the C-6 or C-4 position drives a recyclization event.4[4]. The inability to easily regenerate the pyran-2-one ring makes this an excellent, thermodynamically driven pathway for heterocyclic diversity.

Nuc_Pathway A 2H-Pyran-2-one Scaffold C Nucleophilic Attack (C-2 / C-6) A->C B Bis-Nucleophile (e.g., Hydrazine) B->C D Acyclic Ring-Opened Intermediate C->D Lactone Cleavage E Recyclized Heterocycle (Pyrazoles / Pyridones) D->E Dehydration & Recyclization

Mechanistic pathway for nucleophilic ring-opening and recyclization of 2H-pyran-2-ones.

Quantitative Reactivity Comparison

ScaffoldReaction TypeCo-ReactantKey Kinetic/Yield DataMechanistic Driver
6-Methyl-2H-pyran-2-one NED Diels-AlderAcetylenedicarboxylate45% ConversionWeak electron-donating group maintains diene nucleophilicity.
6-Phenyl-2H-pyran-2-one NED Diels-AlderAcetylenedicarboxylate15% ConversionElectron-withdrawing phenyl reduces diene HOMO energy, lowering reactivity.
2H-Pyran-2-thione IED Diels-AlderStrained Alkyne (BCN)ΔG‡ = 21.2 kcal/molLower distortion energy accelerates the reaction compared to oxygen analogues.
2H-Pyran-2-one IED Diels-AlderStrained Alkyne (BCN)ΔG‡ = 22.7 kcal/molHigher activation barrier due to greater structural distortion required at the transition state.
Dehydroacetic Acid (DHA) Nucleophilic Ring-OpeningHydrazine derivatives>80% Yield (Pyrazoles)Hard nucleophilic attack at the highly electrophilic C-2 lactone carbonyl drives irreversible cleavage.

Validated Experimental Methodologies

Protocol A: Synthesis of Substituted Anilines via[4+2] Cycloaddition This protocol utilizes thermal activation to overcome the aromatic stabilization of the pyran-2-one ring, driving the formation of a bicyclic intermediate that spontaneously undergoes retro-Diels-Alder extrusion of CO2.

  • Preparation : In a thick-walled glass pressure tube, combine the substituted 3-acylamino-2H-pyran-2-one (0.5 mmol) and the dialkyl acetylenedicarboxylate dienophile (1.0 mmol) in anhydrous xylene (2.0 mL).

  • Thermal Activation : Seal the tube and heat to 170–190 °C for 1.5 to 17 hours, depending on substitution. Causality: High temperatures are strictly required because the partial aromaticity of the pyran-2-one ring imposes a high activation energy barrier for the initial cycloaddition.

  • Self-Validating Monitoring : The reaction progress is visually indicated by the generation of internal pressure (CO2 gas evolution) resulting from the retro-Diels-Alder step. This gas extrusion is the thermodynamic sink that makes the overall transformation irreversible.

  • Isolation : Cool the vessel carefully, vent the generated CO2, remove the solvent under reduced pressure, and purify the resulting aniline/phthalate derivatives via silica gel flash chromatography.

Protocol B: Nucleophilic Recyclization to Pyrazoles This protocol leverages the multi-electrophilic nature of the pyran-2-one scaffold to construct entirely new nitrogenous heterocycles.

  • Preparation : Dissolve the 2H-pyran-2-one derivative (e.g., dehydroacetic acid, 1.0 mmol) in boiling ethanol (5.0 mL).

  • Nucleophilic Addition : Add hydrazine hydrate (1.2 mmol) dropwise to the refluxing solution. Causality: Hydrazine acts as a potent bis-nucleophile. The primary amine selectively attacks the hardest electrophilic center (the C-2 lactone carbonyl), initiating immediate ring cleavage.

  • Recyclization : Maintain reflux for 2–4 hours. The acyclic intermediate undergoes intramolecular attack by the secondary nitrogen onto the C-6 ketone/enol, followed by dehydration to form the aromatic pyrazole system.

  • Self-Validating Analysis : Confirm product formation via 1H-NMR. The successful transformation is definitively marked by the complete disappearance of the characteristic pyrone olefinic protons (typically observed at δ 6.0–6.5 ppm) and the appearance of new aromatic signals corresponding to the pyrazole core.

Sources

Comparative

cost-benefit analysis of different synthetic pathways to 3,5-Dibromo-dihydro-pyran-2,6-dione

An In-Depth Comparative Guide to the Synthetic Strategies for 3,5-Dibromo-dihydro-pyran-2,6-dione For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Strategies for 3,5-Dibromo-dihydro-pyran-2,6-dione

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecules is paramount. The target molecule, 3,5-Dibromo-dihydro-pyran-2,6-dione, presents a unique synthetic challenge. While direct, established synthetic routes are not prominently documented in the current literature, this guide proposes and provides a comprehensive cost-benefit analysis of two plausible synthetic pathways. This analysis is grounded in fundamental organic chemistry principles and analogous reactions reported in peer-reviewed literature, offering a predictive framework for laboratory-scale synthesis.

Pathway 1: Direct α,α'-Dibromination of a Cyclic Anhydride Precursor

This approach is predicated on the direct bromination of a readily available starting material, dihydro-pyran-2,6-dione, more commonly known as glutaric anhydride. The core of this strategy lies in the electrophilic substitution at the α-positions to the carbonyl groups.

Pathway_1 Glutaric Anhydride Glutaric Anhydride Target_Molecule 3,5-Dibromo-dihydro- pyran-2,6-dione Glutaric Anhydride->Target_Molecule Direct Bromination Reagents 2 eq. N-Bromosuccinimide (NBS) Catalyst (e.g., p-TsOH) Solvent (e.g., CCl4) Reagents->Glutaric Anhydride

Caption: Pathway 1: Direct bromination of glutaric anhydride.

Experimental Protocol (Hypothetical)
  • To a solution of glutaric anhydride (1 equivalent) in a suitable solvent such as carbon tetrachloride, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the reaction mixture.

  • Initiate the reaction using a radical initiator (e.g., AIBN or light) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-Dibromo-dihydro-pyran-2,6-dione.

Scientific Rationale and Considerations

The choice of NBS as the brominating agent is based on its common use for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds, often under radical conditions. It is generally considered safer and easier to handle than liquid bromine. The acid catalyst is intended to promote enolization, making the α-positions more susceptible to electrophilic attack by bromine.

However, this direct approach faces potential challenges. The reaction may lack selectivity, leading to a mixture of mono-brominated, di-brominated, and unreacted starting material. Over-bromination could also occur. The stability of the di-brominated product under the reaction conditions is another consideration.

Pathway 2: Cyclization of a Dibrominated Dicarboxylic Acid Precursor

This multi-step pathway involves the synthesis of a precursor that already contains the two bromine atoms, followed by a cyclization step to form the target anhydride. A plausible precursor is 3,5-dibromoglutaric acid.

Pathway_2 cluster_0 Precursor Synthesis cluster_1 Final Step Malonic_Ester Diethyl Malonate Intermediate_1 Diethyl Dibromomalonate Malonic_Ester->Intermediate_1 Bromination (Br2) Intermediate_2 Tetraethyl Propane-1,1,3,3-tetracarboxylate Intermediate_1->Intermediate_2 Michael Addition (with Diethyl Malonate) Precursor 3,5-Dibromoglutaric Acid Intermediate_2->Precursor Hydrolysis & Decarboxylation Target_Molecule 3,5-Dibromo-dihydro- pyran-2,6-dione Precursor->Target_Molecule Dehydration/ Cyclization

Caption: Pathway 2: Multi-step synthesis via a dibrominated precursor.

Experimental Protocol (Hypothetical)

Part A: Synthesis of 3,5-Dibromoglutaric Acid

  • Bromination of Malonic Ester: React diethyl malonate with elemental bromine to form diethyl dibromomalonate.[1]

  • Michael Addition: React diethyl dibromomalonate with another equivalent of diethyl malonate under basic conditions to form tetraethyl propane-1,1,3,3-tetracarboxylate.

  • Hydrolysis and Decarboxylation: Subject the tetraester to acidic hydrolysis and heat to promote decarboxylation, yielding 3,5-dibromoglutaric acid. This is analogous to the synthesis of substituted glutaric acids.[2]

Part B: Cyclization to 3,5-Dibromo-dihydro-pyran-2,6-dione

  • Heat 3,5-dibromoglutaric acid with a dehydrating agent, such as acetic anhydride or triflic anhydride, to effect cyclization to the desired product.[3][4]

  • Remove the dehydrating agent and byproducts under reduced pressure.

  • Purify the product by recrystallization or distillation.

Scientific Rationale and Considerations

This pathway offers greater control over the placement of the bromine atoms. The synthesis of substituted glutaric acids is a well-established field, providing a solid foundation for the synthesis of the 3,5-dibromo analogue.[2] The final cyclization of a dicarboxylic acid to its anhydride is a standard and generally high-yielding transformation.[3][5]

The main drawback of this pathway is its length (multiple steps), which can lead to a lower overall yield and increased labor and resource consumption. The use of highly corrosive and hazardous reagents like elemental bromine requires stringent safety precautions.

Cost-Benefit Analysis

The following tables provide an estimated cost analysis and a comparison of the key performance indicators for each pathway. Prices are based on currently available catalog information for research-grade chemicals and may vary.[1][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Table 1: Estimated Reagent Costs

ReagentPathway 1Pathway 2Approximate Cost (USD/kg)
Glutaric Anhydride534
N-Bromosuccinimide (NBS)172
Diethyl Malonate~300
Bromine (Br2)189
Acetic Anhydride~50
Estimated Total Reagent Cost per Mole of Product Lower Higher

Table 2: Comparative Performance Analysis

ParameterPathway 1: Direct BrominationPathway 2: Cyclization of PrecursorJustification
Number of Synthetic Steps 13-4Direct reaction vs. multi-step synthesis.
Estimated Overall Yield Lower to ModeratePotentially HigherPotential for side products and incomplete reaction in Pathway 1. Higher yielding individual steps in Pathway 2.
Purity of Crude Product LowerHigherPathway 1 is likely to yield a mixture of products requiring extensive purification.
Process Simplicity HighLowOne-pot reaction vs. multiple isolations and purifications.
Safety Hazards Moderate (NBS is a lachrymator)High (Elemental bromine is highly corrosive and toxic)Handling of Br2 requires more stringent safety measures.
Environmental Impact Moderate (Halogenated solvents)Higher (More solvent and reagent usage over multiple steps)Increased waste generation in a multi-step synthesis.
Scalability Potentially DifficultMore PredictableSelectivity issues in Pathway 1 may be exacerbated on a larger scale.

Conclusion and Outlook

For rapid, small-scale exploratory synthesis where purity is not the primary concern and a mixture of products may be acceptable for initial screening, Pathway 1 (Direct Bromination) offers the advantage of simplicity and fewer steps. Its cost-effectiveness in terms of starting materials is also a significant factor.

However, for applications requiring high purity and a more controlled, predictable synthesis, Pathway 2 (Cyclization of a Dibrominated Precursor) is the superior strategy, despite its greater number of steps and higher initial reagent cost. The well-defined nature of each step allows for better optimization and troubleshooting, leading to a more reliable and scalable process for producing high-purity 3,5-Dibromo-dihydro-pyran-2,6-dione.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, balancing factors of speed, cost, purity, and scale.

References

  • Business Analytiq. Bromine price index. [Link]

  • IMARC Group. Bromine Prices 2026: Index, Trend Analysis & Forecast. [Link]

  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • Lab Supplies. N-Bromosuccinimide, 500g. [Link]

  • LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. [Link]

  • Alkali Scientific. Diethyl bromomalonate, 1 X 25 g (D91209-25G). [Link]

  • Kutama, I. U., & Ahmed, A. (2015). An efficient and versatile synthesis of 3-substituted glutaric acids. [Link]

  • Google Patents. CN1603295A - Process for preparing substituted glutaric anhydride.
  • PMC. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]

Sources

Validation

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of Pyran Derivatives

In the landscape of pharmaceutical development and chemical synthesis, the structural integrity and purity of heterocyclic compounds are paramount. Pyran derivatives, a class of oxygen-containing heterocycles, are key bu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the structural integrity and purity of heterocyclic compounds are paramount. Pyran derivatives, a class of oxygen-containing heterocycles, are key building blocks in numerous active pharmaceutical ingredients (APIs) and specialty chemicals. Ensuring their purity is not merely a matter of quality control; it is a critical step that impacts efficacy, safety, and regulatory compliance. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of pyran derivatives.

The selection between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question at hand. This guide will delve into the causality behind experimental choices, offering field-proven insights to researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding Impurities in Pyran Derivatives

Impurities in pyran derivatives can originate from various stages, including synthesis, purification, and storage.[1][2] These can include:

  • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[1]

  • Inorganic Impurities: Reagents, catalysts, and salts.

  • Residual Solvents: Volatile organic compounds used during the manufacturing process.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3] Therefore, the deployment of robust, validated analytical methods is a non-negotiable aspect of pharmaceutical development.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Pyran Derivatives

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide array of pyran derivatives.[4] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality in HPLC Method Development

The development of a robust, stability-indicating HPLC method requires a systematic approach to optimizing various parameters.[5][6][7][8][9]

  • Column Selection: The choice of the stationary phase is the most critical factor influencing selectivity.[10] For many pyran derivatives, which possess moderate polarity, a C18 column is the most common starting point due to its versatility in retaining a broad range of non-polar to moderately polar compounds.[11][12] For highly polar pyran derivatives, such as those with multiple hydroxyl groups, a polar-modified C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary to achieve adequate retention.[10] Chiral stationary phases, such as those based on amylose or cellulose, are indispensable for the separation of enantiomeric pyran derivatives.[13][14][15][16]

  • Mobile Phase Composition: The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The pH of the mobile phase is a critical parameter for ionizable pyran derivatives, as it can significantly alter their retention behavior.[17] Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples containing impurities with a wide range of polarities.[7]

  • Detection: The choice of detector depends on the chromophoric properties of the pyran derivative. A UV-Vis detector is widely used for compounds containing a chromophore.[5] For pyran derivatives lacking a UV-absorbing moiety, a Refractive Index (RI) or Evaporative Light Scattering (ELS) detector can be employed. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and allows for the identification of unknown impurities.[7][18]

Experimental Protocol: Stability-Indicating RP-HPLC Method for a Hypothetical Pyranone Derivative

This protocol outlines a typical reversed-phase HPLC method for the purity assessment of a pyranone derivative and its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water (HPLC grade).
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (or the λmax of the pyranone derivative).
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Linear gradient to 25% A, 75% B
  • 25-30 min: Hold at 25% A, 75% B
  • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

4. Sample Preparation:

  • Accurately weigh and dissolve the pyranone derivative sample in the diluent to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[19][20]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[21] It is particularly adept at detecting and quantifying residual solvents and thermally stable impurities in pyran derivatives.

Causality in GC-MS Method Development

The successful application of GC-MS for pyran derivative analysis hinges on several key considerations.

  • Volatility and Thermal Stability: The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable.[22] Many pyran derivatives, especially those with low molecular weight and fewer polar functional groups, are amenable to direct GC-MS analysis.

  • Derivatization: For pyran derivatives containing polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, which render them non-volatile, derivatization is often necessary.[23][24] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common strategy to increase volatility and thermal stability.[23] The derivatization of a hydroxylated pyran with a reagent like 3,4-dihydro-2H-pyran (DHP) can also be employed.[25][26][27]

  • Column Selection: The choice of the GC column's stationary phase is based on the principle of "like dissolves like." Non-polar columns (e.g., those with a polydimethylsiloxane phase like DB-1 or HP-5ms) are suitable for non-polar analytes, separating them primarily by their boiling points. For more polar pyran derivatives, a mid- to high-polarity column (e.g., containing phenyl or cyanopropyl functional groups) is required to achieve adequate separation.[28]

  • Mass Spectrometric Detection: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum acts as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries.

Experimental Protocol: GC-MS Analysis of a Hydroxylated Pyran Derivative with Derivatization

This protocol describes a typical GC-MS method for a hydroxylated pyran derivative requiring silylation.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

2. Reagents and Derivatization:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Solvent: Pyridine or Acetonitrile (anhydrous).

3. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the hydroxylated pyran derivative into a vial.
  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Allow the sample to cool to room temperature before injection.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio).
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp at 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 40-550.

Head-to-Head Comparison: HPLC vs. GC-MS for Pyran Derivative Purity

The choice between HPLC and GC-MS is fundamentally driven by the properties of the analyte and the analytical goals. The following table summarizes a comparison of the two techniques for the purity assessment of pyran derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicable Analytes Non-volatile, thermally labile, and high molecular weight pyran derivatives.Volatile and thermally stable pyran derivatives.
Sample Derivatization Generally not required, but can be used to enhance detection.Often required for polar pyran derivatives to increase volatility.
Typical Stationary Phases C18, C8, Phenyl, HILIC, Chiral (amylose, cellulose).Polysiloxanes (e.g., DB-5ms), Polyethylene glycol (e.g., DB-WAX).
Detection UV-Vis, PDA, RI, ELS, MS.Mass Spectrometry (MS), Flame Ionization Detector (FID).
Identification Power Based on retention time comparison with standards. Definitive with MS detection.High confidence based on retention time and mass spectral library matching.
Sensitivity (Typical) ng to µg range (detector dependent).pg to ng range.
Analysis Time Typically 15-60 minutes.Typically 10-30 minutes.
Strengths Versatile for a wide range of pyran derivatives, non-destructive, excellent for chiral separations.High separation efficiency, excellent for volatile impurities and residual solvents, definitive identification with MS.
Limitations Lower resolution than capillary GC, may require more expensive solvents.Limited to thermally stable and volatile compounds, derivatization can add complexity.

Visualizing the Analytical Workflow

A comprehensive purity assessment often involves a multi-faceted approach. The following diagram illustrates a typical workflow for the purity analysis of a pyran derivative.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample Pyran Derivative Sample PhysChem Assess Physicochemical Properties (Volatility, Polarity, Thermal Stability) Sample->PhysChem SamplePrep Sample Preparation (Dissolution, Filtration) PhysChem->SamplePrep SelectMethod Method Selection SamplePrep->SelectMethod HPLC HPLC Analysis SelectMethod->HPLC Non-volatile / Thermally Labile GCMS GC-MS Analysis SelectMethod->GCMS Volatile / Thermally Stable DataAcq Data Acquisition & Processing HPLC->DataAcq Derivatization Derivatization (if required) GCMS->Derivatization GCMS->DataAcq ImpurityID Impurity Identification & Quantification DataAcq->ImpurityID Report Generate Purity Report & Certificate of Analysis ImpurityID->Report

Caption: Overall workflow for the purity analysis of a pyran derivative.

For many hydroxylated pyran derivatives, derivatization is a critical step before GC-MS analysis. The following diagram illustrates this process.

Derivatization_Workflow Analyte Hydroxylated Pyran Derivative (Non-volatile) Reaction Derivatization Reaction (Heating) Analyte->Reaction Reagent Silylating Reagent (e.g., BSTFA) Reagent->Reaction Product Silylated Pyran Derivative (Volatile) Reaction->Product GCMS GC-MS Analysis Product->GCMS

Caption: Derivatization workflow for GC-MS analysis of hydroxylated pyrans.

Conclusion: A Synergistic Approach to Purity Assessment

Neither HPLC nor GC-MS is universally superior for the purity assessment of all pyran derivatives. Instead, they are complementary techniques that, when applied judiciously, provide a comprehensive purity profile. HPLC serves as the robust workhorse for the majority of non-volatile and chiral pyran derivatives, offering excellent quantitative performance. GC-MS provides unparalleled sensitivity and specificity for volatile impurities and residual solvents, and it is an indispensable tool for the analysis of thermally stable derivatives.

A well-reasoned analytical strategy, grounded in the physicochemical properties of the target molecule, will often involve the use of both techniques. This dual-pronged approach ensures that all potential impurities—from non-volatile degradation products to trace residual solvents—are detected and quantified, ultimately guaranteeing the quality, safety, and efficacy of the final product.

References

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 24(24), 4615. Available at: [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. Available at: [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available at: [Link]

  • University of California, Davis. GC Derivatization. Available at: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Arastirmax - Scientific Publication Index. (2011). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • Yumpu. (2018). HPLC Troubleshooting Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • ResearchGate. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • U.S. Food & Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Persee - PGeneral. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • International Journal for Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Available at: [Link]

  • ResearchGate. (2013). High-performance Liquid Chromatographic Determination of Paracetamol, Propyphenazone, and Caffeine in Pharmaceutical Formulation. Available at: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]

  • European Academic Research. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Available at: [Link]

  • MDPI. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • International Journal of PharmTech Research. (2014). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. Available at: [Link]

Sources

Comparative

Introduction: The Pyran Scaffold as a Privileged Pharmacophore

Comparative Review: Advanced Catalytic Strategies for the Synthesis of Pyran Derivatives In modern drug discovery, oxygen-containing heterocycles—specifically 4H-pyrans, 2H-pyrans, and their fused analogues—are recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Review: Advanced Catalytic Strategies for the Synthesis of Pyran Derivatives

In modern drug discovery, oxygen-containing heterocycles—specifically 4H-pyrans, 2H-pyrans, and their fused analogues—are recognized as privileged scaffolds. Their structural prevalence in natural products and synthetic therapeutics underpins a vast array of biological activities, including anti-proliferative, antimicrobial, and anti-neurodegenerative effects[1]. For instance, pyran-fused xanthone and coumarin derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, positioning them as highly viable candidates for Alzheimer's disease (AD) therapeutics[1].

However, the traditional stepwise synthesis of these complex scaffolds is often bottlenecked by low atom economy, hazardous solvents, and tedious intermediate isolation. To circumvent these issues, Multicomponent Reactions (MCRs) have emerged as the gold standard. By allowing the one-pot assembly of three or more reactants, MCRs provide a self-validating, highly efficient pathway to pyran derivatives, perfectly aligning with green chemistry principles[2].

Mechanistic Rationale: The Superiority of MCRs

The synthesis of 2-amino-4H-pyrans typically involves a three-component reaction: an aromatic aldehyde, malononitrile (an active methylene), and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate)[3].

The Causality of the Cascade:

  • Knoevenagel Condensation: The catalyst (acting as a base) deprotonates malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly reactive arylidenemalononitrile intermediate.

  • Michael Addition: The catalyst simultaneously enolizes the 1,3-dicarbonyl compound, which performs a nucleophilic attack on the electron-deficient alkene of the intermediate.

  • Intramolecular Cyclization & Tautomerization: The enolate oxygen attacks the pendant cyano group, forming the six-membered pyran ring. A final tautomerization step yields the stable 2-amino-4H-pyran derivative[4].

MCR_Pathway A Aromatic Aldehyde Step1 Knoevenagel Condensation A->Step1 B Malononitrile B->Step1 C 1,3-Dicarbonyl Step2 Michael Addition C->Step2 Cat Nanocatalyst Cat->Step1 Cat->Step2 Intermediate Arylidenemalononitrile Step1->Intermediate Intermediate->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product 4H-Pyran Derivative Step3->Product

One-pot MCR mechanistic pathway for 4H-pyran synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction's turnover frequency, environmental footprint, and downstream purification complexity. Below is an objective comparison of state-of-the-art catalytic systems used in pyran synthesis.

  • Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂-guanidine-PAA): These core-shell structures combine the high surface area of nanoparticles with the basicity of guanidine. Their primary advantage is magnetic recoverability . By applying an external magnetic field, the catalyst is extracted without filtration, preventing mechanical loss and enabling up to 9-10 reuse cycles[2].

  • Ionic Liquids (ILs): ILs act as both solvent and catalyst, providing a highly polar environment that stabilizes transition states. While they offer exceptional yields (often >95% in under 15 minutes), their recovery requires solvent extraction (e.g., washing with diethyl ether), which slightly diminishes their "green" profile compared to magnetic solids[3].

  • Rare Earth Oxides (e.g., Nd₂O₃): Metal oxides act as efficient Lewis acid/base catalysts. While they eliminate the need for complex polymer functionalization, they often require longer reaction times (e.g., 45 minutes) compared to optimized nanocatalysts[5].

Table 1: Quantitative Comparison of Catalysts for 4H-Pyran Synthesis
Catalyst SystemReaction TimeTemp (°C)Yield (%)RecyclabilityReference
Fe₃O₄@SiO₂-guanidine-PAA 20 min7098%9 cycles[2]
CS-g-PAN/Fe₃O₄ < 30 minRT> 90%5 cycles[6]
Ionic Liquid (Tagged) 13 min8096%3 cycles[3]
Nd₂O₃ 45 minReflux93%N/A[5]

Self-Validating Experimental Protocol: Magnetic Nanocatalyst MCR

To ensure high reproducibility, the following protocol outlines a self-validating workflow for the synthesis of tetrahydrobenzo[b]pyrans using a magnetic Fe₃O₄-based nanocatalyst.

Step 1: Reaction Assembly

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Add 5 mL of a green solvent (e.g., EtOH/H₂O mixture) to ensure substrate solubility while maintaining environmental compliance.

  • Introduce 10–50 mg of the Fe₃O₄-functionalized nanocatalyst[2].

Step 2: Kinetic Execution & Monitoring

  • Stir the mixture at 70°C.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) eluent. The disappearance of the aldehyde spot and the emergence of a highly UV-active product spot confirm the cascade progression. Reaction is typically complete within 20 minutes.

Step 3: Catalyst Recovery (Causality of Design)

  • Remove the flask from the heat source.

  • Place an external neodymium magnet against the flask wall. Logic: The superparamagnetic nature of the Fe₃O₄ core causes the catalyst to instantly aggregate against the wall, leaving a clear product solution.

  • Decant the liquid. Wash the retained catalyst with hot ethanol (2 × 5 mL), dry under vacuum, and store for the next cycle[6].

Step 4: Product Isolation & Verification

  • Cool the decanted solution to room temperature. The 4H-pyran derivative will precipitate as a crystalline solid.

  • Filter and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: Confirm purity via melting point analysis and structural integrity via ¹H-NMR (look for the characteristic singlet of the pyran C4-H proton around δ 4.5–5.0 ppm) and IR spectroscopy (sharp bands at ~3400 cm⁻¹ for -NH₂ and ~2200 cm⁻¹ for -C≡N).

Pharmacological Translation & Structure-Activity Relationship (SAR)

The synthetic versatility of the pyran ring allows for precise SAR tuning. Fusing the pyran core with other pharmacophores dramatically shifts its biological target profile:

  • Neuroprotection (Alzheimer's Disease): Fusing pyran with a xanthone or coumarin core generates potent AChE inhibitors. Specific xanthone-pyran derivatives have exhibited IC₅₀ values as low as 0.88 µM, effectively halting the breakdown of acetylcholine in synaptic clefts[1].

  • Antimicrobial & Anti-inflammatory: Spiro-4H-pyran derivatives and pyrano[2,3-c]pyrazoles exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis. Furthermore, they inhibit nitric oxide (NO) production in macrophages, providing a measurable anti-inflammatory response[4].

SAR_Pyran Core 4H-Pyran Core Mod1 Xanthone/Coumarin Fusion Core->Mod1 Mod2 Pyrazole Annulation Core->Mod2 Mod3 Spiro-Substitution Core->Mod3 Bio1 AChE Inhibition (Anti-AD) Mod1->Bio1 Bio2 Anti-inflammatory (NO Inhibition) Mod2->Bio2 Bio3 Antimicrobial Activity Mod3->Bio3

Structure-activity relationships of functionalized pyran derivatives.

References

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchGate.
  • Synthesis of Pyran Derivatives | Encyclopedia MDPI.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI.
  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst - MJBAS.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 3,5-Dibromo-dihydro-pyran-2,6-dione

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of highly reactive intermediates. 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-8...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of highly reactive intermediates. 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6), commonly known as 3,5-dibromoglutaric anhydride, is a potent electrophile and a critical building block in complex organic synthesis [1].

However, its dual chemical nature—a moisture-sensitive cyclic anhydride coupled with two labile bromine atoms—creates unique logistical and safety challenges. Proper disposal is not merely a regulatory formality; it is an operational necessity to prevent runaway exothermic reactions, toxic gas evolution, and exorbitant waste management costs.

This guide provides field-proven, step-by-step procedural workflows for the safe handling, quenching, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the intrinsic properties of the material.

ParameterSpecification
Chemical Name 3,5-Dibromo-dihydro-pyran-2,6-dione
Common Synonyms 3,5-Dibromoglutaric anhydride
CAS Number 121049-89-6
Molecular Formula C5H4Br2O3
Molecular Weight 271.89 g/mol
Primary Hazard Classes Corrosive, Water-Reactive, Environmental Hazard
Waste Stream Category Halogenated Organic Waste

The Causality of the Hazard: The anhydride moiety is highly electrophilic. Upon contact with water or ambient moisture, it undergoes rapid, exothermic hydrolysis to form 3,5-dibromoglutaric acid. If this occurs uncontrollably inside a sealed waste container, the resulting heat and gas expansion can cause the vessel to rupture, releasing corrosive hydrobromic acid (HBr) fumes [5]. Furthermore, the presence of bromine strictly dictates that this compound must be segregated into Halogenated Organic Waste . Mixing halogenated compounds with incompatible non-halogenated solvents (e.g., acetone) can trigger highly exothermic or explosive reactions [2].

Operational Workflow & Decision Matrix

The following diagram outlines the decision tree for managing 3,5-Dibromo-dihydro-pyran-2,6-dione waste, ensuring immediate segregation and appropriate chemical quenching.

G Start 3,5-Dibromo-dihydro-pyran-2,6-dione Disposal Workflow Assess Assess State of Material Start->Assess Spill Accidental Spill? Assess->Spill Routine Routine Waste? Assess->Routine Spill_Action Absorb with Inert Material (No Water!) Spill->Spill_Action Yes Routine_Action Isolate from Moisture Store in Fume Hood Routine->Routine_Action Yes Segregate Segregate as Halogenated Organic Waste Spill_Action->Segregate Quench Optional: Quench to Acid (Hydrolysis) Routine_Action->Quench If highly reactive Routine_Action->Segregate If kept dry Quench->Segregate Final EHS / Licensed Contractor Collection Segregate->Final

Figure 1: Decision matrix and operational workflow for the safe disposal of halogenated anhydrides.

Experimental Protocols: Step-by-Step Methodologies

To maintain scientific integrity and operational safety, all personnel must wear appropriate PPE: a certified chemical fume hood, safety goggles, a lab coat, and Neoprene or Nitrile gloves (halogenated organics rapidly permeate standard latex).

Protocol A: Routine Laboratory Disposal (Unreacted Material)

If the anhydride is unreacted and dry, it can be disposed of directly, provided strict segregation rules are followed.

  • Moisture Isolation: Ensure the compound is housed in a tightly sealed, moisture-proof primary container.

  • Waste Segregation: Place the container exclusively in the designated "Halogenated Organic Waste" stream. Do not commingle with aqueous waste or non-halogenated solvents [3, 4].

  • Labeling: Affix a hazardous waste tag detailing the full chemical name, CAS number (121049-89-6), and the specific hazards (Corrosive, Halogenated) [4].

  • Self-Validation Check: Visually inspect the sealed waste container after 24 hours. A container lid that remains flat and shows no signs of bulging confirms that no unintended moisture ingress (and subsequent gas evolution) has occurred [2].

Protocol B: Controlled Quenching (Hydrolysis) of Reactive Anhydride

For laboratories that mandate the neutralization of reactive intermediates prior to disposal, the anhydride must be converted to the more stable di-acid.

  • Reaction Setup: Conduct all operations in a chemical fume hood. Prepare an ice-water bath to control the exothermic heat of hydrolysis.

  • Solvent Dissolution: Dissolve the 3,5-Dibromo-dihydro-pyran-2,6-dione in a dry, inert halogenated solvent (e.g., dichloromethane) to dilute the concentration and control the reaction kinetics.

  • Hydrolysis: Under vigorous magnetic stirring, add cold distilled water dropwise. The anhydride ring will open, yielding 3,5-dibromoglutaric acid.

  • Neutralization: Slowly add a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution until effervescence ( CO2​ evolution) completely ceases.

  • Self-Validation Check: Extract a small aliquot of the aqueous layer and test it with pH paper. A stabilized pH of 7.0–7.5 confirms the complete neutralization of the acid. This validates that the mixture is chemically stable and safe for transfer to a sealed halogenated waste carboy without the risk of catastrophic pressure buildup.

Protocol C: Emergency Spill Response

Spills involving reactive anhydrides require immediate, specialized intervention.

  • Evacuation & PPE: Clear the immediate vicinity. Don heavy-duty nitrile gloves and a chemical-resistant apron.

  • Containment (CRITICAL RULE - NO WATER): Do NOT use water to clean up the spill. Water will trigger an uncontrolled exothermic hydrolysis reaction, rapidly volatilizing corrosive hydrobromic acid and glutaric acid derivatives into the breathing zone [5].

  • Absorption: Cover the spill completely with an inert, dry absorbent material such as dry sand, diatomaceous earth, or vermiculite [5].

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any nearby solvent vapors, and place it into a heavy-duty, sealable polyethylene container.

  • Disposal: Tag the container as "Hazardous Spill Residue - Halogenated Anhydride" and request an expedited pickup from Environmental Health and Safety (EHS) [4].

Logistical & Regulatory Compliance

From a logistical standpoint, the presence of bromine dictates strict regulatory compliance. Under environmental resource conservation frameworks, halogenated wastes require specialized high-temperature incineration to prevent the atmospheric release of toxic dioxins and furans. Consequently, the disposal of halogenated waste is significantly more expensive than that of non-halogenated waste [3]. Diligent segregation is not only a critical safety mandate to prevent chemical incompatibility but also an essential laboratory management practice to control operational costs [4].

References
  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES". UOW. [Link]

  • Dalhousie University. "Chemical Waste Disposal Manual". Dalhousie University. [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations". Temple University.[Link]

  • New Jersey Department of Health. "ACETIC ANHYDRIDE HAZARD SUMMARY". NJ.gov. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.